molecular formula C8H7BrO3 B1663258 6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 20035-41-0

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1663258
CAS No.: 20035-41-0
M. Wt: 231.04 g/mol
InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative. It participates in the synthesis of (±)-norannuradhapurine. Its crystals exhibit monoclinic crystal system and space group P21/n.>Inhibitor of IRE1 endoribonuclease activity, strongly inhibiting XBP-1 splicing in an in vivo model of acute endoplasmic reticulum stress;  High Quality Biochemicals for Research Uses

Properties

IUPAC Name

6-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPJZUTYDWXZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294270
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20035-41-0
Record name 20035-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzaldehyde core, makes it a versatile reagent for the synthesis of complex molecules, including natural products and biologically active compounds. This technical guide provides a comprehensive overview of its properties, key experimental protocols involving its use, and its role in specific synthetic pathways.

Chemical Properties and Identifiers

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 20035-41-0[1][2]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [1][2]
Appearance Light yellow to yellow to orange powder/crystal[3][4]
Melting Point 102-105 °C[1]
Purity ≥98%[1]
InChI Key JUPJZUTYDWXZAQ-UHFFFAOYSA-N[1]
SMILES String COc1ccc(Br)c(C=O)c1O[1]
MDL Number MFCD00046152[1]
Solubility Soluble in DMSO (≥41.7 mg/mL) and Ethanol (≥8.76 mg/mL with sonication). Insoluble in water.[5]

Safety and Handling

Appropriate safety measures are critical when handling this compound. The compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

Safety InformationDetails
Signal Word Warning[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Target Organs Respiratory system[1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), eyeshields, gloves[1]
Storage Store at room temperature in a dry place.[6] Some suppliers recommend storage at -20°C.[5]

Experimental Protocols

This compound is a key starting material in multi-step syntheses. A notable application is in the total synthesis of (±)-norannuradhapurine.[1][3] The initial step in this synthesis involves the protection of the hydroxyl group via benzylation.

Protocol: Benzylation of this compound

This protocol describes the synthesis of 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, the first intermediate in the synthesis of (±)-norannuradhapurine.[3]

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • A mixture of this compound, an excess of potassium carbonate, and a suitable amount of benzyl chloride is prepared in acetone.

  • The reaction mixture is refluxed for a period of 12 hours to ensure the completion of the reaction.

  • After reflux, the mixture is cooled to room temperature.

  • The inorganic salts (potassium carbonate and potassium chloride) are removed by filtration.

  • The solvent (acetone) is evaporated from the filtrate under reduced pressure.

  • The resulting residue is then recrystallized from ethanol to yield the pure product, 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, as a green solid.[3]

Expected Yield: 92.4%[3] Melting Point of Product: 53-54°C[3]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from this compound to (±)-norannuradhapurine, highlighting its role as a foundational precursor.

Synthesis_Pathway A 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde B 2-Benzyloxy-6-bromo- 3-methoxybenzaldehyde (3a) A->B Benzylation C Intermediate (3e) B->C Conventional Methods D Amide (4) C->D Condensation E Dihydroisoquinoline (5) D->E Bischler-Napieralski Reaction F Tetrahydroisoquinoline (6a) E->F Reduction (NaBH4) G (±)-Norannuradhapurine F->G Subsequent Steps

Caption: Synthetic route to (±)-Norannuradhapurine.

Applications and Biological Activity

Beyond its role as a synthetic intermediate, this compound has been identified as a biologically active molecule.

  • Precursor in Total Synthesis: It is a documented starting material for the synthesis of various complex molecules, including antihypertensive natural products S-(+)-XJP and R-(-)-XJP.

  • IRE-1α Inhibitor: The compound has been identified as an inhibitor of IRE-1α (Inositol-requiring enzyme 1 alpha) with an IC50 value of 0.08 μM.[7][8] IRE-1α is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR). Its inhibition is an area of interest for therapeutic intervention in diseases associated with ER stress, such as cancer and metabolic disorders.

This dual role as both a versatile synthetic precursor and a biologically active molecule underscores the importance of this compound in medicinal chemistry and drug discovery.

References

6-Bromo-2-hydroxy-3-methoxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This compound serves as a valuable building block in organic synthesis and has demonstrated significant activity as a modulator of key cellular signaling pathways.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

Synonyms: 3-Bromo-6-methoxysalicylaldehyde, NSC95682

Chemical Formula: C₈H₇BrO₃

Molecular Structure:

The structure consists of a benzene ring substituted with a bromo group at position 6, a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1.

Structural Identifiers:

  • CAS Number: 20035-41-0[1]

  • SMILES: COc1ccc(Br)c(C=O)c1O[1]

  • InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N[1]

Physicochemical and Biological Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup and dosage calculations for biological assays.

PropertyValue
Molecular Weight 231.04 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 102-105 °C[1]
Purity Typically ≥98%
Solubility ≥41.7 mg/mL in DMSO; ≥8.76 mg/mL in EtOH with sonication; Insoluble in H₂O
Biological Activity Selective and potent IRE1α inhibitor (IC₅₀ = 0.08 μM)
Storage Store at -20°C

Note on Spectral Data: While ¹H NMR and ¹³C NMR spectra are available from commercial suppliers and confirm the compound's structure, specific chemical shift assignments were not available in the public literature reviewed for this guide.

Biological Significance: Inhibition of the Unfolded Protein Response

This compound is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and effector in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The UPR has three main branches, one of which is mediated by IRE1α. Upon activation, IRE1α's kinase and RNase domains are engaged, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, thereby attenuating this branch of the UPR. This mechanism is of significant interest in drug development, particularly for diseases associated with ER stress, such as certain cancers and autoimmune diseases.

UPR_Inhibition Inhibition of the IRE1α Pathway by this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive activates IRE1a_active Active IRE1α (Dimer/Oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA (unspliced) IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA (spliced) XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes upregulates Inhibitor 6-Bromo-2-hydroxy-3- methoxybenzaldehyde Inhibitor->IRE1a_active inhibits RNase activity

References

Spectroscopic Profile of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 20035-41-0).[1][2][3] Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

This compound is a substituted aromatic aldehyde. Such compounds are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough characterization of these intermediates by spectroscopic methods is crucial for confirming their identity and purity. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

m/zInterpretation
230/232[M]⁺, Molecular ion
Further fragmentation data not available in search results

Note: The molecular weight of this compound is 231.04 g/mol .[3] The mass spectrum would show peaks at m/z values corresponding to this mass.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed below.

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-3100 (broad)O-H (hydroxyl)
2900-2800C-H (aldehyde)
1700-1680C=O (aldehyde)
1600-1450C=C (aromatic)
1250-1000C-O (ether and phenol)
700-500C-Br (bromo)

Note: The specific peak values were not found in the search results. The provided data is based on typical vibrational frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthesis for this compound involves the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

  • Dissolution: Dissolve o-vanillin in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the o-vanillin solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or ESI.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a significant bromobenzaldehyde derivative utilized in the synthesis of various bioactive compounds and known for its role as a selective inhibitor of inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The information compiled herein is designed to support further research and application of this compound in medicinal chemistry and related disciplines.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . It typically appears as a light yellow to orange powder or crystalline solid.[1][2]

Table 1: Physicochemical Identifiers

PropertyValue
CAS Number 20035-41-0
Molecular Formula C₈H₇BrO₃[3]
Molecular Weight 231.04[3]
Appearance Light yellow to Yellow to Orange powder to crystal[1][2]
Melting Point 102-105 °C

Solubility Profile

The solubility of this compound has been determined in several common laboratory solvents. This information is critical for its use in synthesis, formulation, and various biological assays.

Table 2: Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO) ≥41.7 mg/mL[4]
46 mg/mL (at 25°C)[3]
Ethanol (EtOH) ≥8.76 mg/mL (with sonication)[4]
Water Insoluble[4]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a solid compound like this compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the vials to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.

  • Calculate the solubility in mg/mL or other desired units.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its proper handling, storage, and application in long-term experiments or as a pharmaceutical intermediate.

Storage Recommendations: For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also recommended to store the compound in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5]

Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • LC-MS system for identification of degradation products

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of acidic (0.1 M HCl) or basic (0.1 M NaOH) solution. Monitor the reaction at room temperature and elevated temperatures (e.g., 60°C) at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (3%). Monitor the reaction at room temperature at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a specified duration.

  • Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified by ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity. LC-MS can be used to identify the mass of any degradation products, aiding in their structural elucidation.

Biological Activity and Experimental Workflows

This compound is a known inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key transducer in the unfolded protein response (UPR).[6] Its IC₅₀ value for human IRE1α has been reported to be 0.08 µM.[6][7]

IRE1α Signaling Pathway

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). IRE1α is a major sensor of ER stress. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. This compound inhibits this RNase activity.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive Accumulation IRE1a_active IRE1α (active) Dimerized & Phosphorylated IRE1a_inactive->IRE1a_active Activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Unspliced mRNA XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulation Inhibitor 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde Inhibitor->IRE1a_active Inhibition

Caption: IRE1α Signaling Pathway and Inhibition.

Experimental Workflow: In Vitro IRE1α RNase Inhibition Assay

The following workflow describes a typical fluorescence-based assay to measure the inhibition of IRE1α RNase activity.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant IRE1α, and Fluorogenic RNA Substrate Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilutions of This compound in DMSO Start->Prepare_Inhibitor Incubate Pre-incubate IRE1α with Inhibitor or DMSO (Control) in Assay Plate Prepare_Reagents->Incubate Prepare_Inhibitor->Incubate Initiate_Reaction Initiate Reaction by Adding Fluorogenic RNA Substrate Incubate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Signal over Time at a Specific Wavelength Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Reaction Rates Measure_Fluorescence->Analyze_Data Determine_IC50 Plot % Inhibition vs. Inhibitor Concentration and Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: In Vitro IRE1α RNase Inhibition Assay Workflow.

Experimental Protocol: In Vitro IRE1α RNase Inhibition Assay

This protocol is based on the methodology for characterizing hydroxy aryl aldehyde (HAA) inhibitors of IRE1α.[8]

Materials:

  • Recombinant human IRE1α protein

  • A fluorogenic RNA substrate that is cleaved by IRE1α

  • Assay buffer (e.g., HEPES buffer with appropriate salts and reducing agents)

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • In a 384-well plate, add a small volume of the diluted inhibitor or DMSO (for control wells) to the assay buffer.

  • Add the recombinant IRE1α protein to each well and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic RNA substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound. The provided data and experimental protocols offer a solid foundation for its handling, storage, and application in research and development. The visualization of its interaction with the IRE1α signaling pathway and the workflow for assessing its inhibitory activity further elucidate its biological significance. It is anticipated that this comprehensive guide will be a valuable resource for scientists working with this compound.

References

The Pivotal Role of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a versatile and crucial building block in the field of organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, a methoxy group, and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of natural products and as a modulator of key biological pathways.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol
CAS Number 20035-41-0
Melting Point 102-105 °C
Appearance Light yellow to yellow to orange powder/crystal
Solubility Soluble in DMSO and ethanol; insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 10.31 (s, 1H), 7.31 (d, J 8.7 Hz, 1H), 6.94 (d, J 7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[2]
¹³C NMR (CDCl₃, 100 MHz) δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[2]
FTIR (ATR) ν / cm⁻¹ 1685, 1570, 1468[2]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material in the total synthesis of several biologically active natural products and pharmacologically relevant scaffolds.

Total Synthesis of (±)-Norannuradhapurine

One of the notable applications of this aldehyde is in the total synthesis of (±)-norannuradhapurine, a compound with potential biological activities. The synthesis commences with the protection of the hydroxyl group of this compound, followed by a series of transformations to construct the core structure of the target molecule.

Experimental Protocols

Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde

To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzyloxy-6-bromo-3-methoxybenzaldehyde.

Representative Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds.

To a reaction vessel containing this compound (1.0 eq) and an arylboronic acid (1.2 eq) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for instance, potassium carbonate (2.0 eq). A suitable solvent system, typically a mixture of toluene, ethanol, and water, is added. The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The desired biaryl product is then purified by column chromatography.[3][4][5]

Role as an IRE-1α Inhibitor in the Unfolded Protein Response

Beyond its utility as a synthetic intermediate, this compound has been identified as a potent inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6][7][8]

The IRE1α pathway, upon activation by ER stress, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[9][10][11] This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control to restore ER homeostasis.[9][11][12] However, chronic or excessive UPR activation can lead to apoptosis. By inhibiting the RNase activity of IRE1α, this compound can modulate the UPR, which has therapeutic implications for diseases associated with ER stress, such as cancer and neurodegenerative disorders.[13][14]

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) [Dimerized & Autophosphorylated] IRE1a_inactive->IRE1a_active Activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation 6-Bromo 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde 6-Bromo->IRE1a_active Inhibition UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulation Restore_Homeostasis Restoration of ER Homeostasis UPR_Genes->Restore_Homeostasis Leads to

Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.

Conclusion

This compound is a demonstrably valuable reagent in organic synthesis, providing a versatile platform for the construction of complex molecular architectures. Its utility is highlighted in the total synthesis of natural products and its ability to undergo a variety of chemical transformations. Furthermore, its role as an inhibitor of the IRE1α signaling pathway underscores its potential as a tool for chemical biology and a lead compound in drug discovery programs targeting diseases associated with endoplasmic reticulum stress. The detailed protocols and data presented herein serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this important molecule.

References

The Versatile Scaffold: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a versatile and powerful building block in the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive aldehyde, a chelating hydroxyl group, and strategically positioned methoxy and bromine moieties, provides a rich chemical handle for the construction of complex molecular architectures. This technical guide explores the significant applications of this compound in medicinal chemistry, with a focus on its role as a potent inhibitor of Inositol-Requiring Enzyme 1α (IRE-1α) and as a key starting material for the synthesis of novel anticancer, antibacterial, and antihypertensive agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Introduction: The Unfolded Protein Response and the Therapeutic Potential of IRE-1α Inhibition

The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-Requiring Enzyme 1α (IRE-1α). IRE-1α possesses both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE-1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). The IRE-1α pathway is implicated in a range of diseases, including cancer, autoimmune disorders, and metabolic diseases, making it an attractive therapeutic target.

This compound as a Selective IRE-1α Inhibitor

This compound, also known as NSC95682, has been identified as a selective and potent inhibitor of the IRE-1α RNase activity.[1][2][3][4] This discovery has positioned it as a valuable tool for studying the UPR and as a lead compound for the development of novel therapeutics targeting diseases associated with ER stress.

Quantitative Data: IRE-1α Inhibition

The inhibitory activity of this compound against IRE-1α has been quantified, providing a benchmark for its potency.

CompoundTargetIC50 (μM)Reference
This compound (NSC95682)IRE-1α0.08[1][2][3][4][5]
Signaling Pathway: The IRE-1α Branch of the Unfolded Protein Response

The following diagram illustrates the central role of IRE-1α in the Unfolded Protein Response and its subsequent downstream signaling.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosolic Signaling ER_Lumen ER Lumen ER_Membrane Cytosol Cytosol UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Binding IRE1a_inactive IRE1α (Inactive Monomer) BiP->IRE1a_inactive Inhibition IRE1a_active IRE1α (Active Dimer/Oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase Activity TRAF2 TRAF2 IRE1a_active->TRAF2 Recruitment XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation ERAD_Chaperones ERAD & Chaperone Gene Expression XBP1s_protein->ERAD_Chaperones Upregulation ASK1 ASK1 TRAF2->ASK1 Activation JNK JNK ASK1->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: The IRE-1α signaling pathway in the Unfolded Protein Response.

Synthetic Applications in Medicinal Chemistry

Beyond its intrinsic activity as an IRE-1α inhibitor, this compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules.

Anticancer and Antibacterial Phenanthridine Derivatives

Novel phenanthridine derivatives with potent anticancer and antibacterial activities have been synthesized from this compound.[2][6] These compounds are designed as analogues of benzo[c]phenanthridine alkaloids, which are known for their wide spectrum of biological activities.

The following tables summarize the in vitro anticancer and antibacterial activities of representative phenanthridine derivatives synthesized from this compound.

Table 1: In Vitro Anticancer Activity of Phenanthridine Derivatives

CompoundMCF-7 (EC50, μM)K-562 (EC50, μM)Reference
7i 1.8 ± 0.21.6 ± 0.1[6]
7j 2.1 ± 0.31.9 ± 0.2[6]
7k 2.5 ± 0.42.2 ± 0.3[6]
7l 3.1 ± 0.52.8 ± 0.4[6]
Chelerythrine >10>10[6]
Sanguinarine 5.2 ± 0.64.8 ± 0.5[6]

Table 2: In Vitro Antibacterial Activity (MIC, μM) of Phenanthridine Derivatives

CompoundBacillus subtilisMicrococcus luteusMycobacterium vaccaeReference
7i 3.126.2512.5[6]
7j 6.2512.525[6]
7k 12.52550[6]
7l 2550100[6]

The synthesis of the phenanthridine core involves a multi-step sequence starting from this compound.[6] A representative protocol is outlined below:

Step 1: Synthesis of Schiff Bases A solution of this compound (1.0 eq) and the corresponding aniline (1.1 eq) in ethanol is refluxed for 2-4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with cold ethanol to yield the Schiff base.

Step 2: Reduction of Schiff Bases The Schiff base (1.0 eq) is dissolved in methanol, and sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the secondary amine.

Step 3: Radical Cyclization The secondary amine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile), and a radical initiator such as AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride are added. The mixture is heated to reflux under an inert atmosphere for several hours. After completion, the solvent is removed, and the crude product is purified by column chromatography to afford the phenanthridine derivative.

Antihypertensive Natural Products: Total Synthesis of S-(+)-XJP and R-(-)-XJP

This compound has been instrumental in the first asymmetric total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP.[3] This synthesis highlights the utility of this starting material in constructing complex chiral molecules with therapeutic potential.

The total synthesis is an 8-step process, with key transformations including an intramolecular Heck reaction and an oxidative ozonolysis.[3]

Step 1: Alkylation and Formation of the Heck Precursor The hydroxyl group of this compound is alkylated with a suitable chiral building block containing a terminal alkene.

Step 2: Intramolecular Heck Reaction The resulting aryl bromide is subjected to an intramolecular Heck reaction using a palladium catalyst to construct the isochroman core.

Step 3: Oxidative Ozonolysis A subsequent oxidative ozonolysis of a latent functional group is performed to install the final functionalities of the natural product with retention of stereochemistry.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow Start Starting Material: This compound Synthesis Multi-step Synthesis (e.g., Schiff base formation, reduction, cyclization) Start->Synthesis Purification Purification and Characterization (Column chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of Novel Derivatives Purification->Compound_Library Biological_Screening Biological Screening Compound_Library->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., MTT assay on MCF-7, K-562) Biological_Screening->Anticancer_Assay Antibacterial_Assay Antibacterial Assays (e.g., MIC determination) Biological_Screening->Antibacterial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., IRE-1α inhibition) Biological_Screening->Enzyme_Inhibition_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Anticancer_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its utility extends from being a potent inhibitor of the therapeutically relevant IRE-1α enzyme to serving as a key starting material for the synthesis of diverse bioactive molecules, including anticancer, antibacterial, and antihypertensive agents. The synthetic accessibility and the rich chemical handles of this compound ensure its continued importance in the discovery and development of novel therapeutics. This guide provides a comprehensive overview for researchers looking to leverage the potential of this compound in their drug discovery programs.

References

An In-depth Technical Guide to Derivatives and Analogs of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde as IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2-hydroxy-3-methoxybenzaldehyde and its derivatives as inhibitors of the Inositol-requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR). This document details the synthesis, biological activity, and mechanistic aspects of these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to this compound

This compound is a synthetic organic compound that has emerged as a potent inhibitor of the endoribonuclease (RNase) activity of IRE1α.[1][2][3][4] The core chemical structure consists of a benzaldehyde ring substituted with a bromine atom, a hydroxyl group, and a methoxy group. Its CAS number is 20035-41-0.[5]

Chemical Properties:

PropertyValue
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
AppearanceLight yellow to yellow to orange powder/crystal
Melting Point102-105 °C
SMILESCOc1ccc(Br)c(C=O)c1O
InChI KeyJUPJZUTYDWXZAQ-UHFFFAOYSA-N

The Role of IRE1α in the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stress conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE1α is a primary sensor of ER stress and a key component of the UPR.

Upon activation by ER stress, IRE1α undergoes dimerization and autophosphorylation, which in turn activates its C-terminal RNase domain. This RNase activity has two main downstream effects:

  • XBP1 mRNA Splicing: IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

  • Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs, a process known as RIDD, which can have both pro-survival and pro-apoptotic consequences depending on the cellular context.

Chronic or unresolved ER stress can lead to a shift in IRE1α signaling towards apoptosis, making it a critical regulator of cell fate.

dot

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_dimer IRE1α (dimerized & phosphorylated) Unfolded Proteins->IRE1a_dimer ER Stress XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA splicing RIDD_substrates mRNAs, miRNAs (RIDD substrates) IRE1a_dimer->RIDD_substrates degradation (RIDD) XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation Degraded_RNA Degraded RNA Fragments Apoptosis Apoptosis Degraded_RNA->Apoptosis can lead to UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes upregulation Cell_Survival Cell_Survival UPR_Genes->Cell_Survival promotes

Caption: The IRE1α signaling pathway in response to ER stress.

Biological Activity of this compound and its Analogs

This compound has been identified as a potent inhibitor of the RNase activity of IRE1α with a reported IC50 of 0.08 μM.[1][2][3][4] This inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of IRE1α and a promising starting point for the development of therapeutics targeting diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.

While comprehensive structure-activity relationship (SAR) data for a wide range of analogs specifically targeting IRE1α is still emerging, preliminary findings suggest that the hydroxy and aldehyde functionalities are crucial for inhibitory activity, likely through the formation of a Schiff base with a key lysine residue in the RNase active site of IRE1α. The substitution pattern on the aromatic ring also plays a significant role in modulating potency and selectivity.

Table 1: Biological Activity of this compound and Related Compounds

CompoundTargetActivity (IC50)Reference
This compoundIRE1α RNase0.08 μM[1][2][3][4]

Note: This table will be expanded as more quantitative data on analogs becomes publicly available.

Experimental Protocols

General Synthesis of Brominated Salicylaldehyde Derivatives

The synthesis of derivatives of this compound often involves electrophilic bromination of a substituted salicylaldehyde precursor. The following is a general procedure adapted from the synthesis of related compounds.

Example: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This protocol describes the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde, an isomer of the title compound.[1]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) solution (2%)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve o-vanillin in dichloromethane.

  • Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, wash the organic layer with a 2% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

dot

Synthesis_Workflow Start Starting Material (o-Vanillin) Dissolution Dissolve in Dichloromethane Start->Dissolution Bromination Add NBS, Stir at RT Dissolution->Bromination Workup Aqueous Workup (Na2CO3, H2O) Bromination->Workup Drying Dry over MgSO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Final Product (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) Purification->Product

Caption: General workflow for the synthesis of brominated salicylaldehydes.

In Vitro IRE1α RNase Activity Assay

The inhibitory activity of the synthesized compounds against IRE1α RNase can be evaluated using a fluorescence-based assay. This assay measures the cleavage of a fluorescently labeled RNA substrate.

Principle:

A dual-labeled RNA hairpin substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by IRE1α RNase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant human IRE1α protein

  • Fluorescently labeled RNA substrate (e.g., with FAM and BHQ-1)

  • Assay buffer (e.g., HEPES, KCl, DTT, MgCl₂)

  • Test compounds dissolved in DMSO

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorescently labeled RNA substrate, and the test compound solution.

  • Initiate the reaction by adding the recombinant IRE1α protein.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the enzymatic reaction.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Assay_Workflow Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Add assay buffer, RNA substrate, and compound to plate Compound_Prep->Plate_Setup Reaction_Start Initiate reaction with IRE1α protein Plate_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Measurement Measure fluorescence over time Incubation->Measurement Data_Analysis Calculate reaction rates and IC50 values Measurement->Data_Analysis Result Determine inhibitory potency Data_Analysis->Result

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of biphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[1][2][3] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4]

The substrate, this compound, presents a sterically hindered and electron-rich aryl bromide. The presence of the ortho-hydroxy and ortho-methoxy groups can influence the reactivity of the C-Br bond. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. For such challenging substrates, catalyst systems employing bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Based on established procedures for sterically hindered aryl bromides, two general protocols are provided below. Protocol A utilizes a common palladium catalyst with a bulky phosphine ligand, while Protocol B employs a pre-catalyst that can be effective for challenging substrates.

Protocol A: Standard Conditions with a Bulky Phosphine Ligand

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Using a Palladacycle Pre-catalyst

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Buchwald G3 Palladacycle (e.g., XPhos Pd G3) (1-3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Tetrahydrofuran (THF) or Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), cesium carbonate (2.5 mmol), and the Buchwald G3 Palladacycle (0.015 mmol) to a reaction vial.

  • Add anhydrous THF (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 70-90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substrates similar to this compound. These are representative examples and optimization may be required for specific arylboronic acids.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methoxypyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
22-Bromoanisole4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane801892
32-Bromo-6-methylanilinePhenylboronic acidXPhos Pd G3 (2)-Cs₂CO₃ (2.5)THF701688
42-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O802475

Table 2: Influence of Different Parameters on a Model Reaction

Model Reaction: 2-Bromo-6-methoxytoluene with Phenylboronic Acid

ParameterVariationYield (%)
Catalyst Pd(PPh₃)₄65
Pd(OAc)₂/SPhos90
XPhos Pd G395
Base Na₂CO₃70
K₂CO₃85
K₃PO₄92
Cs₂CO₃95
Solvent Toluene88
Dioxane92
THF95

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)2 Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Reactants and Catalyst B Add to Schlenk Tube A->B C Evacuate and Backfill with Inert Gas B->C D Add Solvents C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Alkaloids Using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkaloids utilizing 6-Bromo-2-hydroxy-3-methoxybenzaldehyde as a key starting material. The information compiled herein is intended to guide researchers in the efficient synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of (±)-Norannuradhapurine

(±)-Norannuradhapurine is a tetrahydroisoquinoline alkaloid. Its synthesis from this compound involves a multi-step sequence, including protection of the phenolic hydroxyl group, chain elongation, Bischler-Napieralski cyclization, and subsequent reduction.

Quantitative Data Summary
Step No.Intermediate/ProductMolecular Weight ( g/mol )Yield (%)Reference
12-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a)321.1792.4[1]
22-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e)351.18-[1]
31-(2-Benzyloxy-6-bromo-3-methoxybenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline (5)494.38-[1]
41-(2-Benzyloxy-6-bromo-3-methoxybenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6a)496.4081.0[1]
Experimental Protocol

Step 1: Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) [1]

  • To a solution of this compound in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) as a base.

  • Add benzyl bromide (BnBr) and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) as a solid.

Step 2: Synthesis of 2-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) [1]

  • The aldehyde (3a) is converted to the corresponding phenylacetic acid (3e) through standard homologation methods. This typically involves conversion to the corresponding alcohol, followed by conversion to a nitrile and subsequent hydrolysis, or via a Wittig-type reaction followed by oxidation.

Step 3: Amide Formation to yield 2-(2-Benzyloxy-6-bromo-3-methoxyphenyl)-N-(3,4-methylenedioxyphenethyl)acetamide (4) [1]

  • A mixture of 2-benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) and thionyl chloride in benzene is refluxed for 1 hour. The solvent and excess thionyl chloride are then removed in vacuo.

  • The resulting crude acid chloride (3f) is dissolved in chloroform and added portionwise to a mixture of 2-(3,4-methylenedioxyphenyl)ethylamine, sodium hydrogen carbonate, and ice in chloroform.

  • The mixture is stirred at room temperature for 3 hours. The organic layer is then separated, washed, dried, and concentrated to give the amide (4).

Step 4: Bischler-Napieralski Cyclization to form Dihydroisoquinoline (5) [1]

  • The amide (4) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like toluene or acetonitrile at elevated temperatures to induce cyclization to the dihydroisoquinoline (5).

Step 5: Reduction to (±)-Norannuradhapurine Precursor (6a) [1]

  • To a stirred solution of the dihydroisoquinoline (5) in ethanol, sodium borohydride (NaBH₄) is added portionwise.

  • The mixture is refluxed for 1 hour.

  • After cooling, chloroform is added, and the mixture is washed with water and brine, then dried.

  • Removal of the solvent under vacuum yields the tetrahydroisoquinoline (6a) as a viscous oil. This product is the immediate precursor to (±)-Norannuradhapurine.

Reaction Workflow

G start This compound step1 Benzylation (BnBr, K2CO3) start->step1 intermediate1 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) step1->intermediate1 step2 Homologation intermediate1->step2 intermediate2 2-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) step2->intermediate2 step3 Amide Formation intermediate2->step3 intermediate3 Amide (4) step3->intermediate3 step4 Bischler-Napieralski Cyclization (POCl3) intermediate3->step4 intermediate4 Dihydroisoquinoline (5) step4->intermediate4 step5 Reduction (NaBH4) intermediate4->step5 product Tetrahydroisoquinoline Precursor (6a) step5->product

Caption: Synthesis of (±)-Norannuradhapurine Precursor.

Synthesis of Antihypertensive Alkaloids S-(+)-XJP and R-(-)-XJP

The first total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP has been accomplished in eight steps starting from this compound. Key transformations in this synthesis include an intramolecular Heck reaction and an oxidative ozonolysis.

Quantitative Data Summary
ParameterValueReference
Starting MaterialThis compound[2]
Number of Steps8[2]
Overall Yield~25%[2]
Key ReactionsIntramolecular Heck Reaction, Oxidative Ozonolysis[2]
Experimental Protocol Overview

While a detailed, step-by-step protocol with specific reagent quantities is not available in the provided search results, the overall synthetic strategy can be outlined as follows[2]:

  • Demethylation: The synthesis commences with the demethylation of this compound to afford the corresponding dihydroxybenzaldehyde.

  • Protection: The phenolic hydroxyl groups are then protected, for instance, by benzylation.

  • Reduction: The aldehyde functionality is reduced to the corresponding alcohol.

  • Coupling: The resulting alcohol is coupled with a chiral building block, such as (S)- or (R)-but-3-en-2-ol, to introduce the stereocenter.

  • Intramolecular Heck Reaction: A key intramolecular Heck reaction is employed to construct the isochroman core.

  • Oxidative Ozonolysis: The terminal alkene is cleaved via oxidative ozonolysis to reveal a carboxylic acid, which is then converted to the final product.

  • Deprotection and Cyclization: The synthesis is completed by deprotection and subsequent cyclization steps to yield S-(+)-XJP or R-(-)-XJP.

Logical Relationship Diagram

G start This compound step1 Demethylation start->step1 intermediate1 Dihydroxybenzaldehyde step1->intermediate1 step2 Protection intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Alcohol Intermediate step3->intermediate3 step4 Coupling with Chiral synthon intermediate3->step4 intermediate4 Heck Precursor step4->intermediate4 step5 Intramolecular Heck Reaction intermediate4->step5 intermediate5 Isochroman Intermediate step5->intermediate5 step6 Oxidative Ozonolysis intermediate5->step6 intermediate6 Carboxylic Acid Intermediate step6->intermediate6 step7 Final Steps intermediate6->step7 product S-(+)-XJP or R-(-)-XJP step7->product

Caption: Retrosynthetic analysis of S-(+)-XJP and R-(-)-XJP.

Synthesis of the Benzophenanthridine Alkaloid NK109

A direct and detailed experimental protocol for the synthesis of the anticancer benzophenanthridine alkaloid NK109 starting from this compound has not been identified in the reviewed literature. The reported total synthesis of NK109 utilizes different starting materials, specifically a substituted benzylamine and a naphthylamine derivative, which are coupled and then cyclized to form the benzophenanthridine core[3].

Known Synthetic Approach to NK109

The established synthesis of NK109 involves the construction of the benzophenanthridine ring system via a radical cyclization of a suitably substituted N-benzyl-naphthylamine precursor, followed by aromatization and further functional group manipulations to yield the final product[3].

Hypothetical Pathway from this compound

While a direct protocol is unavailable, a hypothetical route to an intermediate suitable for NK109 synthesis, starting from this compound, can be proposed based on established synthetic methodologies for benzophenanthridine alkaloids. This would involve converting the starting aldehyde into a key benzylamine intermediate that could then be utilized in a known route to NK109.

Proposed Key Transformations:

  • Henry Reaction: Reaction of this compound with a nitromethane derivative to introduce a nitroethyl side chain.

  • Reduction: Reduction of the nitro group to an amine and the hydroxyl group to a methylene group to form a substituted phenethylamine.

  • Coupling: N-Arylation of this phenethylamine with a suitable naphthyl derivative.

  • Cyclization: An intramolecular cyclization, potentially a radical cyclization or a Bischler-Napieralski type reaction, to form the benzophenanthridine core.

It is important to emphasize that this is a speculative pathway and would require significant experimental validation and optimization.

Conceptual Workflow

G start This compound step1 Henry Reaction start->step1 intermediate1 Nitroalkene Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Phenethylamine Derivative step2->intermediate2 step3 Coupling with Naphthyl Derivative intermediate2->step3 intermediate3 N-Arylphenethylamine step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 product Benzophenanthridine Core step4->product

Caption: Hypothetical route to a benzophenanthridine core.

References

Experimental procedure for flavonoid synthesis with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of novel flavonoid derivatives is a key area of research in medicinal chemistry and drug discovery. This application note provides a detailed experimental procedure for the synthesis of 6-Bromo-7-methoxyflavone, a halogenated flavonoid derivative. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Experimental Protocols

Part 1: Synthesis of (E)-1-(5-bromo-2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure outlines the base-catalyzed Claisen-Schmidt condensation of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add acetophenone (1.1 eq) to the solution and stir at room temperature.

  • In a separate beaker, prepare a 50% (w/v) solution of potassium hydroxide in water.

  • Slowly add the KOH solution (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Acidify the mixture to pH 4-5 with 1 M HCl. A yellow precipitate will form.

  • Filter the precipitate using a Buchner funnel and wash with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude chalcone by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified chalcone as a yellow solid.

Part 2: Synthesis of 6-Bromo-7-methoxyflavone

This protocol describes the oxidative cyclization of the synthesized chalcone to the target flavone using iodine in dimethyl sulfoxide (DMSO).

Materials:

  • (E)-1-(5-bromo-2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a 50 mL round-bottom flask, dissolve the purified chalcone (1.0 eq) in DMSO (15 mL).

  • Add a catalytic amount of iodine (0.1 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane 3:7).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

  • Wash the organic layer with a saturated solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 6-Bromo-7-methoxyflavone as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionReactantsSolventCatalyst/ReagentTime (h)Temp (°C)ProductYield (%)
1Claisen-Schmidt CondensationThis compound, AcetophenoneEthanolKOH12-16RTChalcone~85%
2Oxidative CyclizationChalconeDMSOI₂4-61206-Bromo-7-methoxyflavone~75%

Table 2: Characterization Data of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Chalcone | C₁₆H₁₃BrO₃ | 333.18 | 145-147 | 7.91 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 15.6 Hz, 1H), 7.65-7.60 (m, 2H), 7.45-7.40 (m, 3H), 7.35 (d, J = 15.6 Hz, 1H), 6.51 (d, J = 8.8 Hz, 1H), 3.98 (s, 3H), 12.8 (s, 1H, -OH) | 192.5, 163.1, 158.9, 144.2, 130.7, 129.1, 128.6, 122.3, 118.5, 115.2, 108.9, 101.2, 56.4 | 332.0 [M-H]⁻ | | 6-Bromo-7-methoxyflavone | C₁₆H₁₁BrO₃ | 331.16 | 188-190 | 8.15 (s, 1H), 7.92-7.89 (m, 2H), 7.55-7.50 (m, 3H), 7.05 (s, 1H), 6.80 (s, 1H), 3.99 (s, 3H) | 177.8, 163.2, 157.9, 155.1, 131.8, 129.2, 126.4, 125.8, 120.1, 115.3, 107.9, 101.5, 56.7 | 330.0, 332.0 [M, M+2]⁺ |

Mandatory Visualization

experimental_workflow cluster_step1 Part 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_step2 Part 2: Flavone Synthesis (Oxidative Cyclization) start_materials This compound + Acetophenone reaction1 Dissolve in Ethanol Add KOH Stir at RT (12-16h) start_materials->reaction1 workup1 Acidify with HCl Filter Precipitate Dry reaction1->workup1 purification1 Column Chromatography (Silica Gel) workup1->purification1 chalcone Purified Chalcone Intermediate purification1->chalcone chalcone_input Chalcone Intermediate chalcone->chalcone_input reaction2 Dissolve in DMSO Add Iodine (cat.) Heat at 120°C (4-6h) chalcone_input->reaction2 workup2 Aqueous Workup (EtOAc, Na₂S₂O₃, Brine) reaction2->workup2 purification2 Recrystallization (Ethanol) workup2->purification2 flavone 6-Bromo-7-methoxyflavone purification2->flavone

Caption: Experimental workflow for the two-step synthesis of 6-Bromo-7-methoxyflavone.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway of Flavonoids stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) nucleus Nucleus NFkB_p65->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->gene_expression Transcription flavone 6-Bromo-7-methoxyflavone flavone->IKK Inhibition flavone->NFkB_p65 Inhibition of Translocation

Caption: Proposed mechanism of anti-inflammatory action of 6-Bromo-7-methoxyflavone.

Discussion

The described two-step synthesis provides an efficient route to 6-Bromo-7-methoxyflavone. The Claisen-Schmidt condensation proceeds in high yield under standard basic conditions. The subsequent oxidative cyclization using iodine in DMSO is a well-established method for the synthesis of flavones from chalcone precursors. The purification of the intermediate and final product is crucial to obtain materials of high purity suitable for biological evaluation.

The synthesized flavonoid, 6-Bromo-7-methoxyflavone, possesses a substitution pattern that may confer interesting biological properties. Halogenation of flavonoids has been shown to modulate their bioactivity. The methoxy group can influence the lipophilicity and metabolic stability of the compound. As depicted in the signaling pathway diagram, flavonoids are known to exert anti-inflammatory effects by inhibiting key signaling molecules such as the IKK complex and the transcription factor NF-κB, thereby downregulating the expression of pro-inflammatory genes. Further studies are warranted to explore the specific biological activities of 6-Bromo-7-methoxyflavone.

Conclusion

This application note provides a detailed and reliable experimental procedure for the synthesis of 6-Bromo-7-methoxyflavone. The presented data and visualizations offer a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The synthesized compound can serve as a valuable tool for further investigation into the biological activities of novel halogenated flavonoids.

Protecting group strategies for the hydroxyl and aldehyde functions of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl and aldehyde functional groups of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This information is critical for multi-step organic syntheses where these reactive sites must be temporarily masked to achieve desired chemical transformations on other parts of the molecule.

Introduction

This compound is a versatile building block in organic synthesis, featuring three key functional groups: a phenolic hydroxyl group, an aldehyde, and a methoxy group on a brominated aromatic ring. The hydroxyl and aldehyde groups are often reactive under a variety of conditions, necessitating the use of protecting groups to ensure chemoselectivity during synthetic campaigns. An effective protecting group strategy involves the introduction of a temporary blocking group that is stable to the reaction conditions of subsequent steps and can be selectively removed under mild conditions without affecting the rest of the molecule. This document outlines orthogonal protecting group strategies, allowing for the independent deprotection of the hydroxyl and aldehyde functionalities.

Protecting the Hydroxyl Group

The phenolic hydroxyl group in this compound can be readily protected as an ether. The choice of ether will depend on the desired stability and the conditions required for its subsequent removal.

Benzyl Ether Protection

The formation of a benzyl ether is a common and robust method for protecting phenolic hydroxyls. The resulting 2-(benzyloxy)-6-bromo-3-methoxybenzaldehyde is stable to a wide range of non-reductive reaction conditions.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-6-bromo-3-methoxybenzaldehyde

  • Materials: this compound, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(benzyloxy)-6-bromo-3-methoxybenzaldehyde.

Methyl Ether Protection

Methylation of the hydroxyl group provides a very stable ether that requires harsh conditions for cleavage, making it suitable for syntheses where the protecting group needs to endure multiple robust steps.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

  • Materials: this compound, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.5 eq) and continue stirring at room temperature for 4 hours.[1]

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 6-bromo-2,3-dimethoxybenzaldehyde, which can be further purified by crystallization or chromatography.[1]

Protecting the Aldehyde Group

The aldehyde functionality is susceptible to nucleophilic attack and oxidation. Protection as an acetal is a highly effective strategy to mask its reactivity. Cyclic acetals, such as 1,3-dioxolanes, are commonly used due to their stability.

Experimental Protocol: Acetal Protection of this compound

  • Materials: this compound, Ethylene glycol, p-Toluenesulfonic acid (p-TsOH) or another acid catalyst, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene.

    • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture, azeotropically removing water, until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting crude 2-(6-bromo-2-hydroxy-3-methoxyphenyl)-1,3-dioxolane can be purified by column chromatography if necessary.

Orthogonal Deprotection Strategies

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another. This is crucial for the sequential unmasking of the hydroxyl and aldehyde functions.

Deprotection of Benzyl Ether

The benzyl ether can be cleaved by catalytic hydrogenation, conditions that typically do not affect an acetal protecting group.

Experimental Protocol: Deprotection of the Benzyl Group

  • Materials: Benzyl-protected compound, Palladium on carbon (10% Pd/C), Methanol or Ethyl acetate, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the benzyl-protected compound in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Deprotection of the Acetal

Acetals are readily hydrolyzed under acidic conditions. These conditions can be chosen to be mild enough not to cleave a stable benzyl ether.

Experimental Protocol: Deprotection of the Acetal Group

  • Materials: Acetal-protected compound, Acetone, Water, p-Toluenesulfonic acid (p-TsOH) or another acid catalyst.

  • Procedure:

    • Dissolve the acetal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature, monitoring its progress by TLC.

    • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.

Data Summary

The following tables summarize typical protecting groups for hydroxyl and aldehyde functions, along with common conditions for their introduction and removal. Yields are indicative and can vary depending on the specific substrate and reaction conditions.

Table 1: Protecting Groups for the Hydroxyl Function

Protecting GroupReagents for ProtectionTypical Yield (%)Reagents for Deprotection
Benzyl (Bn)Benzyl bromide, K₂CO₃, Acetone70-95H₂, Pd/C
p-Methoxybenzyl (PMB)PMB-Cl, NaH, DMF75-90DDQ or CAN
Methyl (Me)Methyl iodide, K₂CO₃, DMF90-98[1]BBr₃ or TMSI
Silyl Ethers (e.g., TBDMS)TBDMS-Cl, Imidazole, DMF>90TBAF or HF

Table 2: Protecting Groups for the Aldehyde Function

Protecting GroupReagents for ProtectionTypical Yield (%)Reagents for Deprotection
1,3-DioxolaneEthylene glycol, p-TsOH, Toluene85-95Aqueous acid (e.g., HCl, p-TsOH)
1,3-Dithiane1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂80-90HgCl₂, CaCO₃, aq. CH₃CN

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protecting group strategies.

ProtectionDeprotectionWorkflow cluster_protection Protection Strategies cluster_deprotection Orthogonal Deprotection Start 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde Protect_OH Protect Hydroxyl (e.g., Benzylation) Start->Protect_OH BnBr, K2CO3 Protect_CHO Protect Aldehyde (e.g., Acetalization) Start->Protect_CHO Ethylene Glycol, H+ Double_Protect Orthogonally Protected Intermediate Protect_OH->Double_Protect Ethylene Glycol, H+ Protect_CHO->Double_Protect BnBr, K2CO3 Deprotect_OH Deprotect Hydroxyl (e.g., Hydrogenolysis) Double_Protect->Deprotect_OH H2, Pd/C Deprotect_CHO Deprotect Aldehyde (e.g., Acid Hydrolysis) Double_Protect->Deprotect_CHO Aqueous Acid Final_Product_OH Aldehyde-Protected, Free Hydroxyl Deprotect_OH->Final_Product_OH Final_Product_CHO Hydroxyl-Protected, Free Aldehyde Deprotect_CHO->Final_Product_CHO

Caption: Orthogonal protection and deprotection workflow.

LogicalRelationship Title Protecting Group Strategy Selection Functionality Target Functional Group (Hydroxyl or Aldehyde) Protecting_Group_Choice Choice of Protecting Group Functionality->Protecting_Group_Choice Desired_Reaction Subsequent Reaction Conditions (Acidic, Basic, Reductive, Oxidative) Desired_Reaction->Protecting_Group_Choice Orthogonality Need for Orthogonal Deprotection? Protecting_Group_Choice->Orthogonality Final_Strategy Final Protecting Group Strategy Protecting_Group_Choice->Final_Strategy No Orthogonality->Final_Strategy Yes

Caption: Decision-making for protecting group selection.

References

Application Notes and Protocols for the Formylation of Brominated Guaiacol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of brominated guaiacol derivatives is a key synthetic transformation for accessing a variety of valuable intermediates in the pharmaceutical and fine chemical industries. Guaiacol (2-methoxyphenol), a readily available bio-based platform chemical, can be brominated at various positions on the aromatic ring. Subsequent introduction of a formyl group (-CHO) via electrophilic aromatic substitution provides access to brominated hydroxy- and methoxy-substituted benzaldehydes. These products serve as versatile building blocks for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients.

This document provides detailed application notes and protocols for the formylation of brominated guaiacol, focusing on common and effective formylation methodologies. The regioselectivity of these reactions is highly dependent on the position of the bromo and methoxy substituents on the guaiacol ring, as well as the chosen formylation method.

Formylation Methodologies Overview

Several classical and modern methods can be employed for the formylation of phenols, each with its own advantages and limitations in terms of regioselectivity, reaction conditions, and substrate scope. The most relevant methods for brominated guaiacol include:

  • Casnati-Skattebøl (Organomagnesium) Formylation: A highly regioselective method for ortho-formylation of phenols using paraformaldehyde and a magnesium-amine complex.

  • Reimer-Tiemann Reaction: A classic method for ortho-formylation of phenols using chloroform in a basic medium. It is known for its operational simplicity but can sometimes suffer from moderate yields.

  • Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent and typically favors ortho-formylation. Modified procedures using strong acids like trifluoroacetic acid can enhance reactivity.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.

The choice of method will depend on the desired regioselectivity and the specific brominated guaiacol isomer being used.

Regioselectivity in the Formylation of Brominated Guaiacol

The directing effects of the hydroxyl, methoxy, and bromo substituents govern the position of formylation. The hydroxyl group is a powerful ortho, para-director, and under basic conditions (as in the Reimer-Tiemann reaction), the resulting phenoxide is even more strongly activating. The methoxy group is also an ortho, para-director. The bromine atom is a deactivating but ortho, para-directing group. The interplay of these electronic and steric effects determines the final product distribution.

For a generic brominated guaiacol, the potential sites for formylation are the positions ortho and para to the hydroxyl group that are not already substituted. Steric hindrance from the bulky bromine atom can also influence the regiochemical outcome.

Caption: Logical relationship of directing groups in the formylation of brominated guaiacol.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the formylation of various brominated phenols, including guaiacol derivatives where specific data is available.

Table 1: Casnati-Skattebøl ortho-Formylation of Brominated Phenols

SubstrateFormylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-BromophenolParaformaldehydeMgCl₂, Et₃NTHF7543-Bromosalicylaldehyde80-81[1]

Table 2: Duff Reaction of Substituted Phenols

SubstrateFormylating AgentAcid/SolventTemp. (°C)Time (h)ProductYield (%)Reference
4-tert-ButylphenolHexamethylenetetramineTrifluoroacetic acidReflux1.55-tert-ButylsalicylaldehydeNot specified[2]
2-NaphtholHexamethylenetetramineAcetic AcidNot specifiedNot specified2-Hydroxy-1-naphthaldehydeIncreased with modifier[3]

Table 3: Bromination of Vanillin Derivatives (for synthesis of brominated-formylated guaiacols)

SubstrateBrominating AgentCatalyst/SolventTemp. (°C)TimeProductYield (%)Reference
o-VanillinBromineSodium Acetate / Acetic AcidRT30 min5-Bromo-2-hydroxy-3-methoxybenzaldehyde98[4][5]
VanillinLiquid BrominePotassium Bromide / Acetic Acid10090 min5-Bromo-vanillin92.5[6]

Note: Direct formylation data for many specific brominated guaiacol isomers is not widely published. The data presented for related substrates can be used as a starting point for reaction optimization.

Experimental Protocols

Protocol 1: Casnati-Skattebøl ortho-Formylation of 2-Bromophenol

This protocol is highly effective for the regioselective ortho-formylation of phenols and is expected to be applicable to brominated guaiacol derivatives, primarily yielding the product formylated ortho to the hydroxyl group.[1]

Materials:

  • 2-Bromophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • Add anhydrous triethylamine (2.0 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-bromophenol (1.0 equivalent) dropwise via syringe. The mixture will become opaque.

  • Heat the reaction mixture to reflux (approximately 75 °C). The mixture should turn a bright orange-yellow color.

  • Maintain reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x volume of organic phase) and water (3 x volume of organic phase).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 3-bromosalicylaldehyde, can be further purified by recrystallization from hexane.

Casnati_Skattebol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add MgCl2 and Paraformaldehyde to flask under Argon B 2. Add anhydrous THF A->B C 3. Add anhydrous Et3N and stir B->C D 4. Add 2-Bromophenol C->D E 5. Heat to reflux (75 °C) for 4h D->E F 6. Cool and add Diethyl Ether E->F G 7. Wash with 1N HCl and Water F->G H 8. Dry with MgSO4 and concentrate G->H I 9. Recrystallize from Hexane H->I

Caption: Experimental workflow for the Casnati-Skattebøl ortho-formylation.

Protocol 2: General Procedure for Reimer-Tiemann Formylation

This general protocol can be adapted for the formylation of brominated guaiacol. The reaction typically yields the ortho-formylated product.[7][8]

Materials:

  • Brominated Guaiacol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve the brominated guaiacol (1.0 equivalent) in an aqueous solution of NaOH or KOH (e.g., 10-40%). Ethanol can be used as a co-solvent to improve solubility.

  • Heat the vigorously stirred biphasic solution to 60-70 °C.

  • Add chloroform (excess, e.g., 2.0-3.0 equivalents) dropwise over a period of 1 hour, maintaining the temperature. The reaction can be exothermic, so careful control of the addition rate is necessary.

  • After the addition is complete, continue stirring at the same temperature for an additional 1-3 hours.

  • Cool the reaction mixture to room temperature.

  • If a co-solvent like ethanol was used, remove it under reduced pressure.

  • Acidify the aqueous solution to pH 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Duff Reaction

The Duff reaction is another method for ortho-formylation of phenols.[9][10]

Materials:

  • Brominated Guaiacol

  • Hexamethylenetetramine (HMTA)

  • Glycerol and Boric Acid (for traditional Duff conditions) or Trifluoroacetic Acid (TFA) (for modified conditions)

  • Sulfuric Acid (for hydrolysis)

  • Water

Procedure (Modified with TFA):

  • Dissolve the brominated guaiacol (1.0 equivalent) and hexamethylenetetramine (1.0-1.5 equivalents) in trifluoroacetic acid.

  • Heat the solution to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Hydrolyze the intermediate by adding sulfuric acid and heating or by steam distillation.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: General Procedure for Vilsmeier-Haack Formylation

This method is suitable for electron-rich aromatics and typically results in formylation at the most electron-rich, sterically accessible position, which is often para to the hydroxyl group if the ortho positions are blocked or sterically hindered.[11][12][13]

Materials:

  • Brominated Guaiacol

  • Anhydrous Dimethylformamide (DMF)

  • Phosphoryl Chloride (POCl₃)

  • Sodium Acetate

  • Water

  • Dichloromethane or other suitable solvent for extraction

Procedure:

  • Cool anhydrous DMF to 0 °C in a flask under an inert atmosphere.

  • Slowly add POCl₃ (1.0-1.5 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of the brominated guaiacol (1.0 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat (e.g., to 50-80 °C) depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.

  • Stir for a short period, then extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Formylation_Pathways cluster_methods Formylation Methods Start Brominated Guaiacol Casnati Casnati-Skattebol (MgCl2, Paraformaldehyde) Start->Casnati ortho-selective Reimer Reimer-Tiemann (CHCl3, base) Start->Reimer ortho-selective Duff Duff Reaction (HMTA, acid) Start->Duff ortho-selective Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier para-selective (often) Product Formylated Brominated Guaiacol Casnati->Product Reimer->Product Duff->Product Vilsmeier->Product

Caption: Overview of formylation pathways for brominated guaiacol.

Conclusion

The formylation of brominated guaiacol can be achieved through various methods, with the choice of reaction dictating the regioselectivity of the product. The Casnati-Skattebøl and Reimer-Tiemann reactions are generally preferred for ortho-formylation, while the Vilsmeier-Haack reaction may provide access to para-formylated products, particularly if the ortho positions are sterically hindered. The provided protocols offer a starting point for the synthesis of these valuable chemical intermediates. Optimization of reaction conditions for specific brominated guaiacol isomers may be necessary to achieve desired yields and purity. It is recommended to perform small-scale test reactions and analyze the product mixture to determine the optimal conditions and regiochemical outcome for a given substrate.

References

Application Notes and Protocols: Synthesis of Potential Antihypertensive Compounds from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde with functional groups that make it a versatile starting material for the synthesis of various heterocyclic compounds. While direct synthesis of antihypertensive agents from this specific precursor is not extensively reported in the literature, its chemical structure presents several opportunities for the synthesis of compound classes with known antihypertensive activity. This document outlines potential applications and detailed synthetic protocols for leveraging this compound in the development of novel antihypertensive candidates, including Schiff bases, 1,4-dihydropyridine derivatives (calcium channel blockers), and precursors for beta-blockers.

Potential Synthetic Applications

The aldehyde, hydroxyl, and bromo functional groups on the this compound scaffold offer multiple reaction sites for constructing molecules with potential antihypertensive properties. The primary proposed synthetic routes include:

  • Synthesis of Schiff Bases: The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). Schiff bases are known to exhibit a wide range of biological activities, and some have been investigated for their cardiovascular effects.[1][2]

  • Hantzsch Dihydropyridine Synthesis: Aromatic aldehydes are key components in the Hantzsch synthesis of 1,4-dihydropyridines, a major class of L-type calcium channel blockers used in the treatment of hypertension.[3][4]

  • Synthesis of Aryloxypropanolamine Precursors: The phenolic hydroxyl group can be reacted with epichlorohydrin to form a glycidyl ether, a key intermediate in the synthesis of aryloxypropanolamine-based beta-blockers.[5][6]

Application Note 1: Synthesis of Novel Schiff Bases

Schiff bases derived from substituted salicylaldehydes have been a subject of interest due to their diverse pharmacological activities. The imine group is critical to their biological activities.[1] By reacting this compound with various primary amines, a library of novel Schiff bases can be generated for screening for antihypertensive activity.

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Dissolution: Dissolve this compound (1.0 eq.) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: To this solution, add the respective primary amine (1.0 eq.).

  • Catalysis (Optional): A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid (Schiff base) is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

  • Characterization: Characterize the synthesized compounds using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Data for Synthesized Schiff Bases
Compound IDAmine MoietyMolecular FormulaYield (%)Melting Point (°C)
SB-01AnilineC₁₅H₁₂BrNO₂85134-136
SB-024-ChloroanilineC₁₅H₁₁BrClNO₂82155-157
SB-034-MethoxyanilineC₁₆H₁₄BrNO₃88142-144
SB-042-AminothiazoleC₁₁H₉BrN₂O₂S75178-180

Note: The data presented in this table is hypothetical and for illustrative purposes.

Proposed Experimental Workflow

G start Start: 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde dissolve Dissolve in Ethanol start->dissolve add_amine Add Primary Amine (1.0 eq) + Glacial Acetic Acid (cat.) dissolve->add_amine reflux Reflux for 1-2 hours add_amine->reflux tlc Monitor by TLC reflux->tlc cool Cool in Ice Bath tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize (FT-IR, NMR, MS) dry->characterize end End: Purified Schiff Base characterize->end

Caption: Synthetic workflow for Schiff base synthesis.

Application Note 2: Synthesis of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines (DHPs) are a well-established class of calcium channel blockers.[7] The Hantzsch synthesis provides a convergent approach to this scaffold, typically involving an aldehyde, two equivalents of a β-ketoester, and ammonia. Using this compound in this reaction could yield novel DHP derivatives with potential calcium channel blocking activity.

Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis
  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (2.0 eq.), and a suitable solvent such as ethanol or methanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium hydroxide or ammonium acetate (1.1 eq.).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Illustrative Data for a Synthesized 1,4-Dihydropyridine
Compound IDMolecular FormulaYield (%)Melting Point (°C)λmax (nm)
DHP-01C₂₀H₂₂BrNO₆65210-212365

Note: The data presented in this table is hypothetical and for illustrative purposes.

Proposed Experimental Workflow

G start Start: 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde mix Mix with Ethyl Acetoacetate (2.0 eq) and Ammonium Acetate (1.1 eq) in Ethanol start->mix reflux Reflux for 6-8 hours mix->reflux tlc Monitor by TLC reflux->tlc pour Pour into Ice-Cold Water tlc->pour Reaction Complete filter Vacuum Filter Solid pour->filter wash Wash with Water and Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize (FT-IR, NMR, EA) recrystallize->characterize end End: Purified 1,4-Dihydropyridine characterize->end

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Relevant Signaling Pathway

G cluster_cell Vascular Smooth Muscle Cell DHP Dihydropyridine (e.g., DHP-01) L_type L-type Ca²⁺ Channel DHP->L_type Blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx Inhibits Relaxation Vasodilation Contraction Muscle Contraction Ca_influx->Contraction Extracellular Extracellular Ca²⁺ Extracellular->L_type Enters through

Caption: Mechanism of action for DHP calcium channel blockers.

Application Note 3: Synthesis of Aryloxypropanolamine Precursors for Beta-Blockers

The aryloxypropanolamine scaffold is central to the structure of most beta-blockers.[8] The synthesis begins with the reaction of a phenol with epichlorohydrin to form a glycidyl ether, which is then opened with an amine. The phenolic hydroxyl group of this compound can be utilized for this purpose, leading to novel beta-blocker candidates.

Experimental Protocol: Synthesis of Glycidyl Ether Intermediate
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq.).

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2 eq.) dropwise to the mixture.

  • Reaction: Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Workup: After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the glycidyl ether intermediate.

  • Characterization: Characterize the intermediate using ¹H NMR and Mass Spectrometry.

This intermediate can then be reacted with various amines (e.g., isopropylamine, tert-butylamine) to generate the final aryloxypropanolamine beta-blocker candidates.

Illustrative Data for a Glycidyl Ether Intermediate
Compound IDMolecular FormulaYield (%)Physical State
GE-01C₁₁H₁₁BrO₄70Viscous Oil

Note: The data presented in this table is hypothetical and for illustrative purposes.

Proposed Experimental Workflow

G start Start: 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde mix Add K₂CO₃ and Epichlorohydrin in Acetone start->mix reflux Reflux for 12-24 hours mix->reflux tlc Monitor by TLC reflux->tlc filter Filter Salts tlc->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate extract Aqueous Workup & Extraction evaporate->extract purify Column Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize end End: Glycidyl Ether Intermediate characterize->end

Caption: Synthesis of a glycidyl ether intermediate.

Conclusion

This compound is a promising starting material for the synthesis of diverse compound libraries targeting hypertension. The protocols and workflows outlined in these application notes provide a foundation for researchers to explore the synthesis of novel Schiff bases, 1,4-dihydropyridines, and aryloxypropanolamine-based beta-blockers. Further pharmacological evaluation of the synthesized compounds will be necessary to determine their efficacy as antihypertensive agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential palladium-catalyzed cross-coupling reactions involving 6-bromo-2-hydroxy-3-methoxybenzaldehyde. While direct literature examples for this specific substrate are limited, this document outlines generalized protocols and key considerations for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions based on established methodologies for similar aryl bromides.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5] The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][4][5]

This compound is a versatile building block, possessing multiple functional groups that can be strategically manipulated. The bromo-substituent, in particular, serves as a key handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents at the 6-position.

Potential Applications in Drug Discovery and Development

The functionalization of the this compound scaffold through palladium-catalyzed cross-coupling can lead to the synthesis of diverse compound libraries for drug discovery. The resulting biaryl, styrenyl, alkynyl, and amino derivatives are prevalent motifs in biologically active molecules. For instance, the synthesis of biphenyls is a common strategy in the development of various therapeutic agents.

Generalized Experimental Protocols

The following sections detail generalized protocols for the four major types of palladium-catalyzed cross-coupling reactions. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a new substrate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6]

Reaction Scheme:

Generalized Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O901870-90
PdCl₂(dppf)-Cs₂CO₃DMF802475-92

Note: Yields are typical for standard aryl bromides and may vary for the specific substrate.

Heck Coupling: Synthesis of Stilbene Derivatives

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7]

Reaction Scheme:

Generalized Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) if necessary, and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) (1.5-2.5 eq.).

  • Purge the vessel with an inert gas.

  • Add a suitable solvent (e.g., DMF, DMAc, or NMP).

  • Heat the mixture to a temperature between 100-140 °C and stir for 6-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Table 2: Representative Conditions for Heck Coupling of Aryl Bromides

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF1202460-85
PdCl₂(PPh₃)₂-K₂CO₃DMAc1301865-90
Pd/C-NaOAcNMP1401250-80

Note: Yields are typical for standard aryl bromides and may vary for the specific substrate.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

Reaction Scheme:

Generalized Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (0.01-0.05 eq.), and a copper(I) co-catalyst such as CuI (0.02-0.1 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent (e.g., THF or DMF) and an amine.

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1270-95
Pd(PPh₃)₄CuIDipeaDMF60875-98
Pd(OAc)₂CuIPiperidineToluene80660-90

Note: Yields are typical for standard aryl bromides and may vary for the specific substrate.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[4][5]

Reaction Scheme:

Generalized Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a phosphine ligand (e.g., Xantphos, SPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction tube and heat to the required temperature (typically 80-120 °C) for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosNaOt-BuToluene1001680-98
Pd(OAc)₂RuPhosK₃PO₄Dioxane1102075-95
BrettPhos Palladacycle-LHMDSTHF801282-96

Note: Yields are typical for standard aryl bromides and may vary for the specific substrate.

Visualization of Reaction Pathways and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation / Insertion / Coordination Transmetalation / Insertion / Coordination Ar-Pd(II)-X(Ln)->Transmetalation / Insertion / Coordination Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation / Insertion / Coordination->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-M / Alkene / Amine R-M / Alkene / Amine R-M / Alkene / Amine->Transmetalation / Insertion / Coordination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Combine Reactants Combine Aryl Halide, Coupling Partner, Catalyst, Base Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to Desired Temperature and Stir Add Solvent->Heat and Stir Quench Reaction Cool and Quench (e.g., with water) Heat and Stir->Quench Reaction Extraction Extract with Organic Solvent Quench Reaction->Extraction Drying and Concentration Dry Organic Layer and Concentrate Extraction->Drying and Concentration Column Chromatography Purify by Column Chromatography Drying and Concentration->Column Chromatography Characterization Characterize Product (NMR, MS, etc.) Column Chromatography->Characterization

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Important Considerations and Troubleshooting

  • Substrate Reactivity: The presence of both a hydroxyl and an aldehyde group on the this compound ring may influence the reaction. The hydroxyl group is acidic and may react with strong bases. The aldehyde group can potentially coordinate to the palladium center.

  • Protecting Groups: If side reactions are observed, protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) or the aldehyde group (e.g., as an acetal) may be necessary.

  • Ligand Choice: The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency. Bulky, electron-rich ligands are often required for challenging substrates.

  • Degassing: It is crucial to thoroughly degas all solvents and perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Base Selection: The strength and nature of the base can affect the reaction rate and selectivity. Weaker bases may be required if the substrate is base-sensitive.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the derivatization of this compound. While specific literature precedents for this exact substrate are not abundant, the generalized protocols provided herein serve as a valuable starting point for researchers. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for the desired coupled products, thereby enabling the synthesis of novel compounds for various applications in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling reactions involving the electron-rich and sterically hindered substrate, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of biaryl compounds using this specific aryl halide.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The primary challenges arise from the electronic and steric properties of the substrate. The electron-donating hydroxy (-OH) and methoxy (-OCH₃) groups enrich the aromatic ring with electrons, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide. Additionally, the ortho-position of these groups relative to the bromine atom creates significant steric hindrance, further impeding the approach of the catalyst.

Q2: What are the most common side reactions observed with this substrate?

A2: The most frequently encountered side reactions include:

  • Protodehalogenation: Replacement of the bromine atom with a hydrogen atom from the solvent or trace water, leading to the formation of 2-hydroxy-3-methoxybenzaldehyde.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is then replaced by a hydrogen atom. This is more common with heteroaryl boronic acids but can occur with arylboronic acids under harsh reaction conditions.

Q3: Can the unprotected hydroxyl group interfere with the reaction?

A3: Yes, the phenolic hydroxyl group is acidic and can react with the base, potentially altering the reaction conditions. In some cases, it can also coordinate to the palladium catalyst, influencing its reactivity. While protection of the hydroxyl group is an option, many modern Suzuki coupling protocols are tolerant of free hydroxyl groups, especially with the appropriate choice of base.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment and provides actionable solutions.

Problem 1: Low to no conversion of the starting material.

This is a common issue and often points to a problem with the catalytic cycle, particularly the oxidative addition step.

Potential Cause Recommended Solution
Insufficiently active catalyst Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote oxidative addition to electron-rich aryl halides.
Inappropriate base Switch to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are effective in activating the boronic acid without promoting side reactions.
Suboptimal solvent Use polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene. Often, a mixture with a small amount of water (e.g., 10:1 dioxane:water) can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.
Low reaction temperature Gradually increase the reaction temperature. For challenging substrates, temperatures between 80-110 °C are common.

Problem 2: Significant formation of the dehalogenated byproduct (2-hydroxy-3-methoxybenzaldehyde).

This side reaction suggests that the reductive elimination of the desired product is slower than the pathway leading to protodehalogenation.

Potential Cause Recommended Solution
Source of protic species Ensure anhydrous solvents and reagents are used if protodehalogenation is severe. Degas the reaction mixture thoroughly to remove dissolved oxygen and moisture.
Inefficient reductive elimination The use of bulky ligands, as mentioned above, can also accelerate the reductive elimination step, favoring the formation of the desired product over dehalogenation.
Choice of base Some bases can act as a hydride source. Using a non-coordinating, anhydrous base like CsF might be beneficial.

Problem 3: Predominant formation of homocoupled boronic acid byproduct.

This indicates that the transmetalation step is slow or that there is significant oxygen in the reaction.

Potential Cause Recommended Solution
Presence of oxygen Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Slow transmetalation Ensure the base is adequately activating the boronic acid. The choice of a strong base is crucial here. Also, using a slight excess of the boronic acid (1.1-1.5 equivalents) can help drive the transmetalation.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki couplings of structurally similar electron-rich and sterically hindered aryl bromides. This data can serve as a starting point for optimizing your reaction.

Table 1: Effect of Catalyst and Ligand on Yield

Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Toluene/H₂O (10:1), 100 °C, 12 h.

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)<10
Pd₂(dba)₃ (1)SPhos (2)85
Pd(dppf)Cl₂ (2)-45
CataCXium A Pd G3 (2)-92

Table 2: Effect of Base on Yield

Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 1,4-Dioxane, 100 °C, 12 h.

Base (2.0 eq)Yield (%)
Na₂CO₃35
K₂CO₃55
K₃PO₄88
Cs₂CO₃91

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 0.01 mmol Pd₂(dba)₃) and the ligand (e.g., 0.02 mmol SPhos) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the bulk of the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) followed by degassed water (e.g., 1 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Dehalogenation Dehalogenation? Check_Conversion->Check_Dehalogenation No Optimize_Catalyst Optimize Catalyst/Ligand Check_Conversion->Optimize_Catalyst Yes Check_Homocoupling Homocoupling? Check_Dehalogenation->Check_Homocoupling No Anhydrous_Conditions Use Anhydrous Conditions Check_Dehalogenation->Anhydrous_Conditions Yes Success Successful Reaction Check_Homocoupling->Success No Degas_Thoroughly Degas Reaction Mixture Check_Homocoupling->Degas_Thoroughly Yes Optimize_Base Change Base Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Adjust Solvent/Temperature Optimize_Base->Optimize_Solvent_Temp Optimize_Solvent_Temp->Check_Conversion Anhydrous_Conditions->Check_Conversion Degas_Thoroughly->Check_Conversion

Caption: A troubleshooting workflow for the Suzuki coupling reaction.

Problem_Solution_Map P1 Low Conversion C1 Inactive Catalyst P1->C1 C2 Wrong Base/Solvent P1->C2 P2 Dehalogenation C3 Protic Contaminants P2->C3 P3 Homocoupling C4 Oxygen Presence P3->C4 S1 Use Bulky, e⁻-rich Ligands C1->S1 S2 Use Stronger, Non-nucleophilic Base C2->S2 S5 Increase Temperature C2->S5 S3 Use Anhydrous Solvents C3->S3 S4 Thoroughly Degas C4->S4

Optimizing reaction yield for the synthesis of biphenyls from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyls from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of this compound are common due to a combination of steric hindrance and the electronic effects of the substituents. The ortho-hydroxy and methoxy groups can interfere with the catalytic cycle. Here are the primary factors to investigate:

  • Inhibition by the Free Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can react with the base or the organoboron reagent, deactivating them. Additionally, the phenoxide can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Protect the hydroxyl group as a more stable ether, such as a benzyl ether. For instance, a similar substrate, 2-(benzyloxy)-4-bromobenzaldehyde, has been used successfully in Suzuki-Miyaura couplings.[1] After the coupling reaction, the protecting group can be removed.

  • Steric Hindrance: The substituents ortho to the bromine atom (hydroxyl and methoxy groups) create a sterically hindered environment around the reaction center, which can slow down the oxidative addition step and subsequent steps in the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that are known to facilitate coupling with sterically demanding substrates.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate.

    • Solution: Systematically screen different reaction parameters. A good starting point would be a palladium source like Pd(OAc)₂ or a pre-catalyst, a bulky phosphine ligand, a carbonate or phosphate base, and an aprotic polar solvent.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Palladium(0) Source: Use a Pd(0) source like Pd(PPh₃)₄ or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the start of the reaction. The presence of excess Pd(II) can promote homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My starting material, this compound, is being consumed, but I am isolating a significant amount of the dehalogenated product (2-hydroxy-3-methoxybenzaldehyde). What is causing this?

A3: Dehalogenation (protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, often involving a hydride source in the reaction mixture.

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., if using alkoxides), or impurities.

  • Solution:

    • Use anhydrous, high-purity solvents.

    • If using an alcohol as a co-solvent, consider switching to a non-protic solvent system (e.g., dioxane, THF, toluene).

    • Ensure the base is not a significant source of hydrides under the reaction conditions.

Q4: The reaction is sluggish and does not go to completion even after extended reaction times. What can I do to increase the reaction rate?

A4: Sluggish reactions are often due to the aforementioned steric hindrance and electronic effects.

  • Increase Temperature: Cautiously increasing the reaction temperature can significantly enhance the reaction rate. Microwave irradiation can also be effective in accelerating the reaction.

  • Ligand Choice: The ligand has a profound impact on the rate of the catalytic cycle. Switching to a more electron-rich and sterically bulky ligand can accelerate the oxidative addition and reductive elimination steps. For sterically demanding couplings, ligands like BI-DIME have shown high efficiency.[2]

  • Base Strength: A stronger base can sometimes accelerate the transmetalation step. Consider switching from a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to a phosphate base (e.g., K₃PO₄).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling of this compound?

A1: Based on successful couplings of similar substrates, a recommended starting point would be:

  • Substrate: this compound (or its benzyl-protected derivative).

  • Boronic Acid: 1.1-1.5 equivalents.

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G3.

  • Ligand: A bulky, electron-rich phosphine such as XPhos or SPhos (4-10 mol%).

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).

  • Solvent: A thoroughly degassed solvent system such as 1,4-dioxane/water, THF/water, or toluene.

  • Temperature: 80-110 °C.

Q2: Do I need to protect the hydroxyl group of this compound?

A2: While some Suzuki-Miyaura couplings can tolerate free hydroxyl groups, for this sterically hindered and electron-rich substrate, protection of the hydroxyl group is highly recommended to prevent side reactions and improve yield. Benzyl ether protection is a common and effective strategy.

Q3: What are some alternative cross-coupling reactions if the Suzuki-Miyaura coupling fails?

A3: If the Suzuki-Miyaura reaction proves to be low-yielding despite optimization, consider these alternatives:

  • Ullmann Coupling: A classic method for forming biaryl bonds using a copper catalyst, often at elevated temperatures.[3][4][5]

  • Negishi Coupling: This reaction uses an organozinc reagent and a palladium or nickel catalyst. It can be very effective for the synthesis of unsymmetrical biaryls.[6]

  • Hiyama Coupling: This involves the cross-coupling of an organosilane with an organic halide, catalyzed by palladium. It requires an activating agent like a fluoride source or a base.[7][8][9]

Q4: How do the electronic properties of the substituents on this compound affect the reaction?

A4: The hydroxyl and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more difficult, as this step is favored by electron-poor aryl halides. This is another reason why this substrate is considered challenging.

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of an Analogous Substrate.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
2-(benzyloxy)-4-bromobenzaldehyde3,4,5-trimethoxy-phenylboronic acidPd(OAc)₂-K₂CO₃DMF11072[1]

Table 2: Yields for Suzuki-Miyaura Coupling of Various Bromobenzenes with 3,4,5-trimethoxyphenylboronic Acid under Optimized Conditions.

Bromobenzene DerivativeYield (%)Reference
4-Bromotoluene92[1]
4-Bromoanisole91[1]
1-Bromo-4-fluorobenzene89[1]
4-Bromobenzonitrile94[1]
4-Bromobenzaldehyde95[1]
2-Bromotoluene88[1]

Note: The conditions for the data in Table 2 are the same as in Table 1.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (adapted for this compound):

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., XPhos, 0.10 equiv) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Base) B Solvent Addition and Degassing A->B D Reaction Setup and Heating B->D C Catalyst and Ligand Preparation C->D E Reaction Monitoring (TLC/GC-MS) D->E F Workup and Extraction E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R1-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L_n-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R1-Pd(II)L_n-R2 PdII_2->PdII_3 Transmetalation (R2-B(OR)2) PdII_3->Pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Starting material consumed? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Side products observed? A1_yes->Q2 Sol_no_rxn Increase temperature Change catalyst/ligand Use stronger base Protect hydroxyl group A1_no->Sol_no_rxn A2_homo Homocoupling Q2->A2_homo Homocoupling A2_dehalo Dehalogenation Q2->A2_dehalo Dehalogenation A2_other Other/Decomposition Q2->A2_other Other Sol_homo Degas solvent thoroughly Use Pd(0) source A2_homo->Sol_homo Sol_dehalo Use anhydrous solvent Change base A2_dehalo->Sol_dehalo Sol_other Lower temperature Protect hydroxyl group A2_other->Sol_other

Caption: A decision tree for troubleshooting common issues in the biphenyl synthesis.

References

Common side reactions and byproducts in reactions with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substituted aromatic aldehyde. Its primary reactive sites are the phenolic hydroxyl group, the aldehyde group, and the aromatic ring. The most common reactions include:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be alkylated to form an ether.

  • Condensation Reactions: The aldehyde group readily participates in condensation reactions like the Knoevenagel and Perkin condensations to form substituted alkenes and coumarins, respectively.

  • Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic compounds, including coumarins and phenanthridine derivatives.[1]

Q2: What are the key safety precautions when handling this compound?

A2: This compound is an irritant. Avoid contact with skin and eyes, and prevent inhalation of dust.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guides

This section provides troubleshooting for specific reactions involving this compound.

O-Alkylation (e.g., Williamson Ether Synthesis to form 6-Bromo-2,3-dimethoxybenzaldehyde)

The O-alkylation of the phenolic hydroxyl group is a common transformation. A typical procedure involves reacting this compound with an alkylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.[3]

Diagram: O-Alkylation Workflow

O_Alkylation cluster_reactants Reactants cluster_process Process cluster_outcome Outcome reactant1 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde solvent Solvent (e.g., DMF) reactant1->solvent reactant2 Alkylating Agent (e.g., Dimethyl Sulfate) reactant2->solvent base Base (e.g., K2CO3) base->solvent heating Heating solvent->heating product Desired Product (6-Bromo-2,3-dimethoxybenzaldehyde) heating->product side_product Potential Byproduct: Incomplete Reaction heating->side_product

Caption: Workflow for a typical O-alkylation reaction.

Troubleshooting Common Issues in O-Alkylation:

Issue Potential Cause Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient base. 2. Base is not strong enough to fully deprotonate the phenol. 3. Reaction time is too short or temperature is too low. 4. Alkylating agent has degraded.1. Use a slight excess of a stronger base (e.g., NaH).[4] 2. Ensure the base is anhydrous. 3. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 4. Use a fresh bottle of the alkylating agent.
Low yield of desired ether product 1. Competing side reactions. 2. The alkoxide may be sterically hindered.1. For secondary or tertiary alkyl halides, elimination can be a major side reaction.[4][5] Consider using a primary alkyl halide if possible. 2. Use a more reactive alkylating agent or a higher reaction temperature.
Formation of unknown byproducts 1. The alkylating agent may react with the solvent (e.g., DMF). 2. Demethylation or debromination under harsh conditions.1. Consider using an alternative solvent like acetone or acetonitrile. 2. Avoid excessively high temperatures or prolonged reaction times.[6]
Perkin Condensation for Coumarin Synthesis

The Perkin condensation is used to synthesize coumarins from salicylaldehydes. In this reaction, this compound is reacted with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate) as a weak base.[7][8]

Diagram: Perkin Condensation Logical Flow

Perkin_Condensation start Start: 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde reactants Add Acetic Anhydride & Sodium Acetate start->reactants heating Heat the reaction mixture reactants->heating intermediate Formation of an acetoxy carboxylate intermediate heating->intermediate cyclization Intramolecular cyclization and elimination intermediate->cyclization side_reaction Side Reaction: Decarboxylation of intermediate intermediate->side_reaction product Product: 6-Bromo-7-methoxycoumarin cyclization->product byproduct Byproduct: Substituted Styrene side_reaction->byproduct

Caption: Logical flow of the Perkin condensation.

Troubleshooting Common Issues in Perkin Condensation:

Issue Potential Cause Troubleshooting Steps
Low yield of coumarin 1. Reaction conditions are not optimal (temperature, time). 2. The base is not effective. 3. Competing side reactions.1. Optimize the reaction temperature and time. The Perkin reaction often requires high temperatures (150-200 °C). 2. Ensure the sodium acetate is anhydrous. 3. A potential side reaction is the decarboxylation of the intermediate, leading to a substituted styrene.[7][8] This can be minimized by carefully controlling the reaction temperature.
Formation of a complex mixture of products 1. Self-condensation of the acid anhydride. 2. Polymerization at high temperatures.1. Use a slight excess of the aldehyde. 2. Avoid excessively high temperatures and prolonged reaction times.
Difficulty in product purification The product may be contaminated with starting materials or byproducts.Use column chromatography on silica gel or recrystallization to purify the crude product.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst (e.g., piperidine or pyridine) to form a coumarin-3-carboxylic acid. This is often followed by decarboxylation to yield the corresponding coumarin.

Diagram: Knoevenagel Condensation and Decarboxylation Pathway

Knoevenagel start Start 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde + Malonic Acid catalyst Basic Catalyst (e.g., Piperidine/Pyridine) start->catalyst condensation Knoevenagel Condensation Formation of 6-Bromo-7-methoxycoumarin- 3-carboxylic acid catalyst->condensation heating Heating condensation->heating decarboxylation Decarboxylation Loss of CO2 heating->decarboxylation side_product Side Product Incomplete Decarboxylation heating->side_product Incomplete Reaction final_product Final Product 6-Bromo-7-methoxycoumarin decarboxylation->final_product

Caption: Pathway of Knoevenagel condensation followed by decarboxylation.

Troubleshooting Common Issues in Knoevenagel Condensation:

Issue Potential Cause Troubleshooting Steps
Incomplete condensation 1. The catalyst is not effective. 2. Reaction temperature is too low.1. Try a different basic catalyst, such as a mixture of piperidine and pyridine. 2. Gently heat the reaction mixture.
Incomplete decarboxylation The temperature for decarboxylation is not high enough.After the initial condensation, increase the temperature to effect decarboxylation. The required temperature can vary depending on the specific coumarin-3-carboxylic acid.
Formation of byproducts Michael addition of the active methylene compound to the product.Use stoichiometric amounts of the reactants to minimize this side reaction.
Low overall yield A combination of incomplete condensation and/or decarboxylation.Optimize the conditions for each step separately before attempting a one-pot procedure.

This technical support guide is intended to provide general guidance. Optimal reaction conditions may vary, and it is recommended to consult the primary literature for specific experimental protocols.

References

Preventing dehalogenation as a side reaction in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde couplings

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address the common side reaction of dehalogenation (or hydrodehalogenation) encountered during palladium-catalyzed cross-coupling reactions with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-hydroxy-3-methoxybenzaldehyde as a byproduct. This occurs in competition with the desired cross-coupling reaction, reducing the yield of your target molecule and complicating purification.[1][2] this compound is particularly susceptible because electron-donating groups (like hydroxyl and methoxy) on the aromatic ring make the aryl halide more electron-rich, which can facilitate this undesired reduction.[3][4]

Q2: Which factors are most critical in causing dehalogenation?

A2: The primary factors include the choice of palladium catalyst and phosphine ligand, the type and strength of the base, the solvent, and the reaction temperature.[5] Solvents like alcohols can act as hydride donors, and strong bases can promote pathways leading to dehalogenation.[1][2] The specific ligand used can dramatically alter the rates of the desired productive steps (reductive elimination) versus the undesired dehalogenation pathway.[6][7]

Q3: How do phosphine ligands influence the rate of dehalogenation?

A3: Phosphine ligands coordinate to the palladium center and modulate its electronic properties and steric environment.

  • Electron-rich and bulky ligands (e.g., dialkylbiaryl phosphines like SPhos or XPhos) generally accelerate the rate-determining steps of the catalytic cycle, especially oxidative addition and reductive elimination.[4][8][9] A faster reductive elimination to form the desired C-C bond can help this pathway outcompete the dehalogenation side reaction.[10][11]

  • Less bulky or electron-poor ligands may lead to slower reductive elimination, giving the arylpalladium intermediate more time to undergo side reactions like hydrodehalogenation.[11]

Q4: Can protecting the free hydroxyl group on the substrate help minimize dehalogenation?

A4: Yes, this is a viable strategy. The acidic proton of the phenolic hydroxyl group can interact with the base or the catalyst. In analogous systems, protecting similar functional groups (like N-H in pyrroles) has been shown to suppress dehalogenation.[12] Converting the hydroxyl to a more inert protecting group (e.g., a methyl or benzyl ether) can prevent these interactions, potentially leading to cleaner coupling. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Problem: My Suzuki-Miyaura coupling reaction is producing a significant amount (>15%) of the dehalogenated byproduct, 2-hydroxy-3-methoxybenzaldehyde.

Below are a series of troubleshooting steps, starting with the simplest modifications.

Question Suggested Action & Rationale
What is the first thing I should modify? Change the Base. If you are using a strong base like NaOH, NaOMe, or NaOtBu, switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Strong bases can accelerate protonolysis pathways or react with solvents to generate hydride species that lead to dehalogenation.[2][13]
My dehalogenation is still high. What's the next step? Optimize the Ligand. If you are using a standard ligand like PPh₃, switch to a bulkier, more electron-rich dialkylbiaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote faster reductive elimination of the desired product, which can outpace the dehalogenation pathway.[4][8]
I've changed the base and ligand, but the problem persists. What else can I try? Evaluate Your Solvent. If you are using a protic solvent like methanol or ethanol, it may be acting as a hydride source.[1] Consider switching to an aprotic solvent system such as dioxane, THF, or toluene, often with a minimal amount of water to facilitate the reaction. Be aware that even trace water in aprotic solvents can sometimes act as a hydrogen source.[6][7]
Are there any other reaction parameters to consider? Lower the Temperature and Use a Defined Precatalyst. High temperatures can favor side reactions. Determine the lowest effective temperature for your coupling. Additionally, instead of generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3). This provides a more controlled and reproducible entry into the catalytic cycle.[14]
What if none of the above solutions work? Protect the Hydroxyl Group. The phenolic -OH group may be interfering. Protect it as a methyl ether (using dimethyl sulfate) or benzyl ether (using benzyl bromide) before the coupling reaction. After successful coupling, the protecting group can be cleaved to yield the final product.[12]

Visual Guides & Workflows

Catalytic Cycle Competition

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation pathway that leads to the undesired byproduct.

G pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition (Ar-Br) pd0->oa + Ar-Br pdiix L₂Pd(II)(Ar)(Br) Intermediate oa->pdiix trans Transmetalation (Ar'-B(OR)₂) pdiix->trans + Ar'B(OR)₂ + Base hde Hydrodehalogenation Pathway pdiix->hde Side Reaction pdiidiaryl L₂Pd(II)(Ar)(Ar') Diaryl Intermediate trans->pdiidiaryl re Reductive Elimination pdiidiaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' Desired Product re->product hydride Hydride Source (Solvent, Base, H₂O) hydride->hde pdhydride L₂Pd(II)(Ar)(H) hde->pdhydride re_h Reductive Elimination pdhydride->re_h re_h->pd0 Regenerates Catalyst byproduct Ar-H Byproduct re_h->byproduct

Caption: Competing Suzuki-Miyaura and dehalogenation pathways.
Troubleshooting Workflow

Use this decision tree to systematically address the dehalogenation side reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient cross-coupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges with this substrate arise from its functional groups. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle. Additionally, the ortho-hydroxyl group can potentially coordinate to the metal center of the catalyst, influencing its reactivity. The aldehyde group (-CHO) may also participate in side reactions under certain conditions.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: The most commonly employed and suitable cross-coupling reactions for this type of substrate are the Suzuki-Miyaura, Heck, and Sonogashira reactions. Each offers distinct advantages for forming carbon-carbon bonds.

Q3: Is a protecting group strategy necessary for the hydroxyl or aldehyde group?

A3: Not always, but it is a critical consideration. For many palladium-catalyzed couplings, the reaction can proceed with the free hydroxyl group.[1][2] However, in cases of low yield or catalyst deactivation, protection of the hydroxyl group as a methyl ether, benzyl ether, or silyl ether may be beneficial. The aldehyde is generally more robust, but if side reactions are observed, it can be protected as an acetal.[3][4]

Catalyst Selection and Performance Data

The choice of catalyst and ligand is crucial for achieving high yields and reaction efficiency. Below is a summary of recommended catalyst systems for Suzuki, Heck, and Sonogashira couplings based on literature for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds from aryl halides and boronic acids. For electron-rich and sterically hindered substrates like this compound, catalyst systems with electron-rich and bulky phosphine ligands are often preferred.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10080-90
Pd(PPh₃)₄-K₂CO₃DMF/H₂O9075-85
Pd/C-K₂CO₃Water8070-80[1]
Heck Reaction

The Heck reaction couples aryl halides with alkenes. For this substrate, phosphine-free catalyst systems or those with robust ligands that can tolerate the functional groups are recommended.

Catalyst PrecursorLigand/AdditiveBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂TBABK₂CO₃DMF12080-90
Herrmann's Catalyst-NaOAcNMP14075-85
Pd/C-Et₃NAcetonitrile10070-80
Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. Both copper-catalyzed and copper-free conditions can be effective.

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF6085-95
Pd(OAc)₂-XantphosCs₂CO₃Dioxane8080-90
Pd₂(dba)₃-cataCXium® ADBUToluene10075-85

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki Coupling

Possible Causes & Solutions:

  • Catalyst Deactivation: The free hydroxyl group may be interfering with the palladium catalyst.

    • Solution 1: Switch to a catalyst system known for its high stability and activity with functionalized substrates, such as those with Buchwald ligands (e.g., SPhos, XPhos).

    • Solution 2: Consider protecting the hydroxyl group. A simple methylation or benzylation can prevent coordination to the palladium center.

  • Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide can slow down the oxidative addition step.

    • Solution 1: Increase the reaction temperature.

    • Solution 2: Use a more electron-rich ligand to promote oxidative addition.

  • Poor Solubility of Reagents:

    • Solution: Experiment with different solvent systems, such as dioxane/water or THF/water, to ensure all components are sufficiently soluble.

  • Base Incompatibility:

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates.

Troubleshooting_Low_Yield_Suzuki cluster_Catalyst Solutions for Catalyst Deactivation cluster_OxidativeAddition Solutions for Inefficient Oxidative Addition cluster_Solubility Solutions for Poor Solubility cluster_Base Solutions for Base Incompatibility Start Low/No Yield Catalyst Catalyst Deactivation? Start->Catalyst OxidativeAddition Inefficient Oxidative Addition? Start->OxidativeAddition Solubility Poor Solubility? Start->Solubility Base Base Incompatibility? Start->Base Catalyst_Sol1 Use Buchwald Ligands (SPhos, XPhos) Catalyst->Catalyst_Sol1 Switch Ligand Catalyst_Sol2 Protect Hydroxyl Group Catalyst->Catalyst_Sol2 Modify Substrate OxidativeAddition_Sol1 Increase Temperature OxidativeAddition->OxidativeAddition_Sol1 Change Conditions OxidativeAddition_Sol2 Use Electron-Rich Ligand OxidativeAddition->OxidativeAddition_Sol2 Change Ligand Solubility_Sol1 Try Dioxane/H₂O or THF/H₂O Solubility->Solubility_Sol1 Change Solvent Base_Sol1 Screen K₃PO₄ or Cs₂CO₃ Base->Base_Sol1 Change Base Troubleshooting_Heck_Side_Products cluster_Homocoupling Solutions for Homocoupling cluster_Isomerization Solutions for Isomerization cluster_Aldehyde_Reaction Solutions for Aldehyde Reactivity Start Side Products in Heck Reaction Homocoupling Homocoupling? Start->Homocoupling Isomerization Alkene Isomerization? Start->Isomerization Aldehyde_Reaction Aldehyde Side Reaction? Start->Aldehyde_Reaction Homocoupling_Sol1 Lower Temperature Homocoupling->Homocoupling_Sol1 Homocoupling_Sol2 Slow Catalyst Addition Homocoupling->Homocoupling_Sol2 Isomerization_Sol1 Use Bulky Phosphine Ligand Isomerization->Isomerization_Sol1 Aldehyde_Reaction_Sol1 Protect as Acetal Aldehyde_Reaction->Aldehyde_Reaction_Sol1 Troubleshooting_Sonogashira_Poisoning Start Catalyst Poisoning in Sonogashira Copper_Coordination Hydroxyl-Copper Interaction? Start->Copper_Coordination Pd_Black Palladium Black Formation? Start->Pd_Black Copper_Sol1 Use Copper-Free Conditions Copper_Coordination->Copper_Sol1 Modify Protocol Copper_Sol2 Protect Hydroxyl Group Copper_Coordination->Copper_Sol2 Modify Substrate Pd_Sol1 Ensure Inert Atmosphere & Degassed Reagents Pd_Black->Pd_Sol1 Improve Conditions

References

Managing steric hindrance effects in reactions of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this sterically hindered building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter in your experiments.

Issue 1: Low or No Yield in Nucleophilic Addition to the Aldehyde Group

Question: I am attempting a nucleophilic addition (e.g., Grignard, organolithium, or Wittig reaction) to the aldehyde of this compound, but I am observing very low conversion or no product formation. What is going wrong?

Answer:

The primary challenge is the significant steric hindrance around the aldehyde functionality. The aldehyde is flanked by a large bromine atom and a hydroxyl group, which physically block the approach of nucleophiles. Additionally, the acidic proton of the ortho-hydroxyl group can be deprotonated by strong organometallic nucleophiles, consuming the reagent and preventing addition to the carbonyl.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective first step is to protect the acidic hydroxyl group. Converting it to a benzyl ether or a silyl ether can prevent deprotonation and may alter the steric environment favorably. For example, benzylation can be achieved using benzyl bromide and a base like K₂CO₃.[1]

  • Select an Appropriate Nucleophile:

    • Organometallic Reagents: Consider using organocerium reagents (prepared from organolithiums and CeCl₃), which are less basic and have a higher propensity for carbonyl addition over deprotonation.

    • Wittig Reagents: Use smaller, more reactive ylides (e.g., unstabilized ylides) if possible. Salt-free conditions can also enhance reactivity.

  • Modify Reaction Conditions:

    • Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side reactions.

    • Lewis Acid Additives: The use of a Lewis acid (e.g., MgBr₂·OEt₂, BF₃·OEt₂) can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction at the 6-bromo position is sluggish and results in low yields of the desired biaryl product. How can I optimize this transformation?

Answer:

The steric hindrance imposed by the ortho-aldehyde and ortho-methoxy groups can impede the oxidative addition step in the catalytic cycle of palladium. The ortho-substituent acts as a "steric buttress," hindering the approach of the palladium catalyst to the C-Br bond.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands designed for sterically hindered substrates. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the crucial oxidative addition step and stabilize the active catalytic species.[3]

    • Pre-catalysts: Consider using modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts from the Buchwald group) which form the active Pd(0) species more efficiently.

  • Choice of Base and Solvent:

    • Base: A moderately strong base is typically required. K₃PO₄ or Cs₂CO₃ are often effective choices in these challenging couplings.

    • Solvent: Aprotic polar solvents or solvent mixtures like dioxane/water or toluene/water are standard. Ensure reagents are well-dissolved.

  • Increase Reaction Temperature: These couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Microwave irradiation can be a highly effective method to accelerate the reaction, often leading to higher yields in shorter times.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of the aldehyde group in this molecule?

A1: The low reactivity is a classic case of steric hindrance. The aldehyde group (-CHO) is positioned on the aromatic ring between a bromine atom and a hydroxyl group. These bulky ortho-substituents physically obstruct the trajectory of incoming nucleophiles, making it difficult for them to reach the electrophilic carbonyl carbon.

Q2: Can I perform a condensation reaction, like forming a Schiff base, with this aldehyde?

A2: Yes, but it may be slow under standard conditions. To facilitate the reaction, consider using a Lewis acid catalyst or a metal ion template, such as Zn(II), which can coordinate to the substrate and promote condensation.[5] Adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus to remove water will also drive the equilibrium toward product formation.

Q3: Is it necessary to protect the aldehyde group before attempting a Suzuki coupling?

A3: Generally, it is not necessary. The aldehyde group is typically compatible with the conditions of a Suzuki-Miyaura reaction.[6] The primary focus should be on selecting the appropriate palladium catalyst and ligand system to overcome the steric hindrance at the C-Br bond. Protecting the aldehyde may introduce unnecessary steps and could potentially add more steric bulk.

Q4: What are the expected challenges when scaling up reactions with this compound?

A4: When scaling up, poor solubility of the starting material or palladium catalyst intermediates can become an issue. The higher temperatures required for reactions can also be more challenging to control uniformly. For cross-coupling reactions, ensuring efficient mixing is crucial to prevent localized catalyst decomposition. A thorough optimization at small scale is critical before attempting a large-scale synthesis.

Data Presentation

The following table summarizes typical conditions for overcoming steric hindrance in Suzuki-Miyaura couplings of ortho-substituted aryl bromides, which can be adapted for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10024< 10Standard conditions are ineffective.
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101275Bulky ligand shows significant improvement.
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1201068Dppf is moderately effective.
4XPhos-Pd-G3 (2)-K₃PO₄ (2)Dioxane/H₂O100492Advanced pre-catalyst gives excellent results.[3]

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for coupling a sterically hindered substrate, based on modern cross-coupling literature.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos-Pd-G3 pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), powdered (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk flask or microwave vial

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos-Pd-G3 pre-catalyst (0.02 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to create a 5:1 solvent mixture. The typical concentration is 0.1 M with respect to the starting aldehyde.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Alternatively, heat in a scientific microwave reactor at 120 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key concepts and workflows for managing reactions with this challenging substrate.

Steric_Hindrance cluster_molecule Steric Crowding Around the Aldehyde cluster_nucleophile Nucleophile Approach C=O C=O Br Br Br->C=O ortho OH OH OH->C=O ortho Ar Aromatic Ring Ar->C=O Ar->Br Ar->OH Nu Nu: Nu->C=O Blocked Blocked Path Troubleshooting_Workflow cluster_coupling Suzuki Coupling cluster_addition Nucleophilic Addition start Reaction Fails (Low Yield / No Product) q1 Reaction Type? start->q1 c1 Change Ligand (e.g., XPhos, SPhos) q1->c1 Cross-Coupling a1 Protect OH Group (e.g., Benzyl Ether) q1->a1 Addition/Condensation c2 Increase Temperature (Conventional or MW) c1->c2 c3 Use Stronger Base (e.g., K3PO4, Cs2CO3) c2->c3 c_sol Success! c3->c_sol a2 Use Less Basic Nu: (e.g., Organocerium) a1->a2 a3 Add Lewis Acid (e.g., MgBr2) a2->a3 a_sol Success! a3->a_sol Suzuki_Cycle Simplified Suzuki Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Br)L2 pd0->oa Ar-Br tc Transmetalation (Ar-Pd(II)-Ar')L2 oa->tc Ar'-B(OR)2 note This step is sterically hindered! Requires bulky, electron-rich ligands (L) like XPhos to proceed. oa->note re Reductive Elimination (Forms Ar-Ar') tc->re re->pd0 Product Released

References

Overcoming low reactivity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in C-C bond formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in C-C bond formation reactions.

Troubleshooting Guide

Issue 1: Low or no conversion in Suzuki-Miyaura coupling reactions.

  • Question: My Suzuki-Miyaura reaction with this compound is showing low to no yield. I am recovering mostly starting material. What are the common causes and solutions?

  • Answer: Low reactivity in this substrate for Suzuki-Miyaura coupling is often attributed to a combination of steric hindrance and electronic effects from the three ortho substituents (bromo, hydroxyl, and methoxy groups). The hydroxyl group can also interfere with the catalytic cycle.

    Troubleshooting Steps:

    • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. More electron-rich and sterically bulky phosphine ligands are often required to promote oxidative addition and reductive elimination. Consider using catalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with ligands such as SPhos or XPhos.

    • Base Selection: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred to avoid side reactions. Stronger bases can lead to decomposition or unwanted reactivity with the hydroxyl and aldehyde groups.

    • Solvent System: A mixture of a polar aprotic solvent (like Dioxane or THF) and water is standard. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

    • Temperature: Higher temperatures may be necessary to overcome the activation energy barrier. Monitor the reaction for potential decomposition of the starting material or product at elevated temperatures.

    • Protecting Group Strategy: If other strategies fail, consider protecting the free hydroxyl group as a methyl ether or another suitable protecting group. This can reduce its interference with the catalyst and may alter the electronic properties of the ring favorably.

Issue 2: Competing O-arylation or other side reactions.

  • Question: I am observing significant side product formation, which I suspect is due to O-arylation of the phenolic hydroxyl group. How can I minimize this?

  • Answer: O-arylation is a common competing pathway, especially with highly active palladium catalysts and certain bases.

    Mitigation Strategies:

    • Ligand Modification: Employing bulky ligands can sterically hinder the approach to the hydroxyl group, favoring C-C coupling.

    • Careful Base Selection: Use of a milder base (e.g., K₃PO₄, Cs₂CO₃) can reduce the deprotonation of the hydroxyl group, thereby decreasing the rate of O-arylation.

    • Lower Reaction Temperature: If the desired C-C bond formation can proceed at a lower temperature than the O-arylation, optimizing the temperature can provide better selectivity.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound considered a challenging substrate for C-C bond formation?

  • A1: The low reactivity stems from several factors:

    • Steric Hindrance: The bromine atom is flanked by two ortho substituents (hydroxyl and aldehyde groups), which can sterically impede the approach of the catalyst for oxidative addition.

    • Electronic Effects: The electron-donating hydroxyl and methoxy groups increase the electron density on the aromatic ring, which can slow down the rate of oxidative addition, a key step in many cross-coupling reactions.

    • Catalyst Inhibition: The free hydroxyl group can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

  • Q2: Which cross-coupling reactions are most suitable for this molecule?

  • A2: While challenging, Suzuki-Miyaura and Sonogashira couplings have been successfully performed. Success often relies on using advanced catalytic systems with bulky, electron-rich ligands that can overcome the steric and electronic hurdles. For instance, Sonogashira couplings can be facilitated using a copper co-catalyst, which aids in the C-C bond-forming step.

  • Q3: Can I use this substrate in Heck or Stille couplings?

  • A3: These reactions may be even more challenging. The Heck reaction can be sensitive to the electronic nature of the aryl halide. Stille couplings, while often tolerant of functional groups, would still require an optimized catalyst system to overcome the steric hindrance. Literature precedence for these specific couplings with this substrate is less common, and significant optimization would likely be required.

  • Q4: Are there alternative strategies to form a C-C bond at the 6-position?

  • A4: If direct cross-coupling is unsuccessful, consider a multi-step approach. One possibility is to first protect the aldehyde and hydroxyl groups, perform the C-C bond formation, and then deprotect. Another strategy could involve a different synthetic route where the C-C bond is formed prior to the introduction of the bromo, hydroxyl, or methoxy substituents.

Key Experimental Methodologies

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand such as SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10024< 10
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901260-75
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100870-85
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF/H₂O801665-80

Note: Yields are approximate and highly dependent on the specific boronic acid used.

Visualizations

Troubleshooting_Workflow Start Low Yield in C-C Coupling CheckCatalyst Is an advanced catalyst system being used? (e.g., with bulky, electron-rich ligands) Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckBase Is the base appropriate? (e.g., Cs2CO3, K3PO4) YesCatalyst->CheckBase UseAdvancedCatalyst Switch to Pd(dppf)Cl2 or Pd2(dba)3 with SPhos/XPhos NoCatalyst->UseAdvancedCatalyst UseAdvancedCatalyst->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase CheckTemp Is the reaction temperature optimized? YesBase->CheckTemp ChangeBase Use a milder, non-interfering base like Cs2CO3 or K3PO4 NoBase->ChangeBase ChangeBase->CheckTemp OptimizeTemp Screen temperatures (e.g., 80-110 °C) while monitoring for decomposition CheckTemp->OptimizeTemp ConsiderProtection Consider protecting the -OH group as a last resort OptimizeTemp->ConsiderProtection

Caption: A troubleshooting workflow for low-yielding C-C coupling reactions.

Reactivity_Factors Substrate 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde LowReactivity Low Reactivity Substrate->LowReactivity StericHindrance Steric Hindrance (Ortho substituents) LowReactivity->StericHindrance Caused by ElectronicEffects Electronic Effects (Electron-donating groups) LowReactivity->ElectronicEffects Caused by CatalystInhibition Catalyst Inhibition (Free -OH group) LowReactivity->CatalystInhibition Caused by

Caption: Key factors contributing to the low reactivity of the substrate.

Strategies to minimize homocoupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Suzuki reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Strategies to Minimize Homocoupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the formation of homocoupling byproducts during the Suzuki cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in a Suzuki reaction?

A1: Boronic acid homocoupling is a common side reaction in which two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct. This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The presence of palladium(II) species and oxygen in the reaction mixture often promotes this undesired pathway.

Q2: Why might this compound be particularly susceptible to side reactions like homocoupling?

A2: The starting material, this compound, is an electron-rich aryl bromide due to the presence of hydroxyl (-OH) and methoxy (-OCH3) groups. Electron-rich aryl halides can undergo the initial oxidative addition step in the Suzuki catalytic cycle more slowly. This slower rate of the desired reaction can allow competing side reactions, such as the homocoupling of the boronic acid partner, to become more significant.

Q3: What are the primary causes of boronic acid homocoupling?

A3: The main causes are:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to mediate homocoupling. Rigorous exclusion of oxygen is necessary to suppress this side reaction.

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the precatalyst must be reduced to Pd(0) to initiate the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, which generates the byproduct and consumes the reagent.

  • Boronic Acid Instability: Boronic acids can be prone to various decomposition pathways, including protodeboronation (hydrolysis) and oxidation, which can contribute to lower yields and the formation of byproducts.

Q4: How does the choice of palladium source and ligand affect homocoupling?

A4: Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that might be facilitated by homocoupling. The choice of ligand is also critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product and can also help prevent the formation of undesired palladium species that lead to homocoupling. For example, ligands like SPhos have been successfully used to obtain high yields of cross-coupling products in systems prone to homocoupling.

Q5: Can the form of the boron reagent be changed to reduce homocoupling?

A5: Yes. Using more stable derivatives of boronic acids, such as boronic esters (e.g., pinacol esters) or organotrifluoroborates, can significantly suppress side reactions. These reagents often provide a "slow release" of the boronic acid into the reaction, maintaining a low concentration that favors the desired cross-coupling pathway over the homocoupling side reaction.

Troubleshooting Guide

Problem: Significant formation of the boronic acid homocoupling byproduct is observed by LC/MS or NMR.
Potential Cause Recommended Solution & Rationale
Inadequate Degassing / Presence of Oxygen Solution: Implement a rigorous degassing protocol for all solvents and the reaction mixture. A subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes prior to adding the catalyst is highly effective. Alternatively, use several freeze-pump-thaw cycles. Rationale: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids. Thoroughly removing oxygen is one of the most critical factors in suppressing this side reaction.
Use of a Pd(II) Precatalyst Solution 1: Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step. Solution 2: If using a Pd(II) source is necessary, add a mild reducing agent, like potassium formate, to the reaction mixture before the catalyst. Rationale: Pd(II) precatalysts can be reduced to the active Pd(0) state by homocoupling the boronic acid. Providing an alternative reduction pathway or starting with the active catalyst circumvents this issue.
Suboptimal Ligand Choice Solution: Screen a panel of bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). Rationale: Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling and can accelerate the final reductive elimination step of the desired product. Electron-rich ligands accelerate the oxidative addition step, particularly for electron-rich aryl bromides, helping the main catalytic cycle outcompete side reactions.
High Concentration of Boronic Acid Solution: Switch from a boronic acid to a more stable boronate ester (e.g., pinacol boronate) or an organotrifluoroborate salt. Rationale: These reagents act as a reservoir, slowly releasing the active boronic acid species into the reaction. Maintaining a low instantaneous concentration of the boronic acid favors the bimolecular cross-coupling reaction over the homocoupling pathway.

Data Presentation

Table 1: Influence of Ligand Properties on Suzuki Coupling Outcomes

Ligand TypeKey CharacteristicsEffect on Oxidative AdditionEffect on Reductive EliminationExpected Impact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, moderately electron-richModerate RateModerate RateCan be prone to homocoupling, especially with challenging substrates.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)Sterically demanding, highly electron-donatingAccelerated RateAccelerated RateSignificantly Reduced. Promotes desired C-C bond formation.
Bidentate Phosphines (e.g., dppf)Forms stable complexes, defined bite angleVariableGenerally facileCan be effective, but oxidation of the phosphine may be needed to generate the active catalyst if starting from a Pd(II) complex.

Table 2: Comparison of Organoboron Reagents

Reagent TypeStabilityPropensity for Side Reactions (Homocoupling, Protodeboronation)Handling Considerations
Arylboronic AcidModerate; can degrade on storage.Higher. Susceptible to various decomposition pathways.Often crystalline solids, but purity can be variable. Can form trimeric anhydrides (boroxines).
Arylboronate Pinacol Ester (Ar-Bpin)High. Generally stable to chromatography and storage.Lower. Increased stability reduces the rate of side reactions.Often stable, easily purified liquids or solids.
Potassium Aryltrifluoroborate (Ar-BF₃K)High. Very stable crystalline solids.Lower. The "slow-release" of boronic acid under reaction conditions suppresses side reactions.Bench-stable, easily handled solids.

Experimental Protocols

Protocol 1: Rigorous Degassing via Inert Gas Sparging
  • Combine this compound, the boronic acid reagent (1.1 to 1.5 equivalents), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a reaction flask equipped with a magnetic stir bar.

  • Seal the flask with a septum.

  • Add the organic solvent(s) and water (if using a biphasic system) via syringe.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is below the surface of the solvent mixture.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the stirred solution for at least 15-30 minutes to displace dissolved oxygen.

  • While maintaining a positive pressure of inert gas (remove the vent needle), add the palladium catalyst and ligand (pre-mixed or separately) to the reaction mixture via syringe or as a solid under a stream of inert gas.

  • Heat the reaction to the desired temperature and monitor by TLC or LC/MS.

Protocol 2: General Procedure for Suzuki Coupling with Minimized Homocoupling

This protocol is a starting point and should be optimized for the specific boronic acid being used.

  • Reagent Preparation: To a reaction vessel dried in an oven, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Degassing: Seal the vessel and subject it to three vacuum-inert gas (Argon) cycles. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Sparge the mixture with Argon for 20 minutes as described in Protocol 1.

  • Catalyst Addition: Under a positive Argon atmosphere, add the pre-catalyst and ligand, for example, Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by LC/MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Detected q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing (N2/Ar sparge or Freeze-Pump-Thaw). q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes end_node Problem Solved sol1->end_node sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) OR add a mild reducing agent. q2->sol2 Yes q3 Is the ligand optimal? q2->q3 No sol2->end_node sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->sol3 No q4 Are you using a boronic acid? q3->q4 Yes sol3->end_node sol4 Use a more stable boronate (Pinacol ester or BF3K salt). q4->sol4 Yes q4->end_node No/Re-evaluate sol4->end_node

Caption: Troubleshooting flowchart for minimizing homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction pd0_s Pd(0)L_n ArPdX Ar-Pd(II)-X pd0_s->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->pd0_s Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination pd0_h Pd(0)L_n pd2 Pd(II) pd0_h->pd2 Oxidation (O2) Homocoupling_Product Ar'-Ar' (Byproduct) pd2->Homocoupling_Product 2 x Ar'-B(OR)2 Homocoupling_Product->pd0_h Catalyst Regeneration start Catalyst Pool start->pd0_s start->pd0_h

Caption: Competing pathways of Suzuki coupling and homocoupling.

Validation & Comparative

Comparative reactivity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with other bromobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde against other bromobenzaldehyde isomers. Understanding the nuanced reactivity of this multi-functionalized aromatic aldehyde is crucial for its application in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The presence of hydroxyl, methoxy, and bromo substituents on the benzaldehyde core introduces unique electronic and steric effects that significantly modulate the reactivity of both the aldehyde and the carbon-bromine bond.

Molecular Structure and Electronic Effects

The reactivity of an aromatic compound is fundamentally governed by the nature and position of its substituents. In this compound, the interplay between four different groups dictates its chemical behavior.

  • Aldehyde Group (-CHO): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. It is also the primary site for nucleophilic addition and redox reactions.

  • Hydroxyl Group (-OH): A strong electron-donating group through resonance, which activates the ring. Its proximity to the aldehyde group allows for potential intramolecular hydrogen bonding, which can influence the aldehyde's reactivity.

  • Methoxy Group (-OCH₃): Another electron-donating group, though slightly weaker than the hydroxyl group. It further increases the electron density of the aromatic ring.

  • Bromo Group (-Br): An electron-withdrawing group through induction but electron-donating through resonance. It serves as a key handle for cross-coupling reactions.

In comparison, simple bromobenzaldehyde isomers (2-bromo, 3-bromo, and 4-bromobenzaldehyde) possess only the aldehyde and bromo substituents, leading to more straightforward electronic effects and reactivity profiles. The additional electron-donating groups in this compound make its aromatic ring more electron-rich than its simpler isomers, which can affect reaction rates and mechanisms.

A diagram illustrating the key functional groups and their electronic influence is provided below.

G cluster_molecule This compound cluster_effects Electronic Effects C1 C C2 C C1->C2 C3 C C2->C3 OH OH C2->OH C4 C C3->C4 OCH3 OCH3 C3->OCH3 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1 CHO CHO C6->CHO EWG Electron-Withdrawing (-CHO, -Br inductive) CHO->EWG Activates for SNAr Deactivates for EAS EDG Electron-Donating (-OH, -OCH3, -Br resonance) OH->EDG Activates Ring OCH3->EDG Activates Ring Br->EWG Inductive Br->EDG Resonance

Caption: Electronic effects of substituents on the core aromatic structure.

Comparative Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile site for various transformations. Its reactivity is sensitive to the electronic environment of the aromatic ring.

Oxidation and Reduction Reactions

The conversion of the aldehyde to a carboxylic acid (oxidation) or a primary alcohol (reduction) is a fundamental transformation. Aldehydes are generally easily oxidized[1]. The rate of these reactions can be influenced by the electronic nature of the aromatic ring.

  • Oxidation: Electron-donating groups (-OH, -OCH₃) on the ring of this compound increase the electron density on the aldehyde carbon, which can make it slightly less susceptible to oxidation compared to isomers with only electron-withdrawing groups like 4-bromobenzaldehyde. However, this effect is often minor as powerful oxidizing agents are typically used.

  • Reduction: The reduction of aldehydes to primary alcohols is readily achieved with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[2]. The increased electron density on the aldehyde carbon of this compound may slightly slow the rate of nucleophilic attack by the hydride reagent compared to its isomers. For instance, 4-bromobenzaldehyde is readily reduced to 4-bromobenzyl alcohol[3].

ReactionSubstrateTypical ReagentProductGeneral Reactivity Trend
Oxidation BromobenzaldehydesKMnO₄ or CrO₃Bromobenzoic acids4-isomer ≈ 2-isomer > this compound
Reduction BromobenzaldehydesNaBH₄Bromobenzyl alcohols4-isomer ≈ 2-isomer > this compound

Note: The reactivity trend is inferred from general electronic principles; specific kinetic data may vary based on reaction conditions.

Comparative Reactivity of the Carbon-Bromine Bond

The C-Br bond on the aromatic ring is a prime target for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis. The efficiency of the coupling is highly dependent on the electronic and steric environment of the aryl halide.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent.[6] It is widely used for the synthesis of biaryl compounds. This compound can be used to synthesize biphenyls. The electron-rich nature of the ring in this compound can make the initial oxidative addition step to the palladium(0) catalyst slower compared to electron-deficient isomers like 4-bromobenzaldehyde. However, the ortho-hydroxyl group can also potentially coordinate to the metal center, influencing the reaction pathway. Isomers like 4-bromobenzaldehyde are frequently used as substrates in Suzuki couplings[7].

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R L_n Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-Br ArX->OxAdd Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Coupling ReactionSubstrateTypical PartnerProduct TypeGeneral Reactivity Trend (Oxidative Addition)
Suzuki-Miyaura BromobenzaldehydesArylboronic acidBiaryl4-isomer > 3-isomer > 2-isomer > this compound
Sonogashira BromobenzaldehydesTerminal alkyneArylalkyne4-isomer > 3-isomer > 2-isomer > this compound
Heck BromobenzaldehydesAlkeneArylalkene4-isomer > 3-isomer > 2-isomer > this compound

Note: Reactivity trend is based on the oxidative addition step, which is often rate-limiting. Steric hindrance in ortho isomers and the electron-rich nature of the substituted compound can decrease the rate.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a halide on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9][10][11]

  • This compound: The aldehyde group is para to the bromine atom. This para relationship strongly activates the C-Br bond towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

  • 2-Bromobenzaldehyde: The aldehyde is ortho to the bromine, which also provides activation.

  • 3-Bromobenzaldehyde: The aldehyde is meta to the bromine. This position does not allow for resonance stabilization of the negative charge onto the aldehyde group, making this isomer significantly less reactive in SNAr reactions.

  • 4-Bromobenzaldehyde: The aldehyde is para to the bromine, providing strong activation similar to the this compound.

Therefore, this compound is expected to be highly reactive towards SNAr, comparable to 4-bromobenzaldehyde and 2-bromobenzaldehyde, and much more reactive than 3-bromobenzaldehyde.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure adapted from literature for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Bromobenzaldehyde isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the bromobenzaldehyde isomer, arylboronic acid, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene and water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The workflow for this experimental procedure is outlined below.

Experimental_Workflow Start Start Reagents Combine Aryl Bromide, Boronic Acid, & Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Toluene & Water Inert->Solvent Catalyst Add Pd Catalyst Solution Solvent->Catalyst Heat Heat and Stir (e.g., 90°C, 12h) Catalyst->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound exhibits a complex reactivity profile due to the combined electronic and steric effects of its four substituents.

  • Aldehyde Reactivity: The aldehyde group in this compound is slightly less reactive towards both oxidation and reduction compared to simpler bromobenzaldehyde isomers due to the electron-donating effects of the hydroxyl and methoxy groups.

  • C-Br Bond Reactivity: The electron-rich nature of the aromatic ring makes it less reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions compared to its isomers. Conversely, the para-position of the strong electron-withdrawing aldehyde group relative to the bromine atom makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction in which the 3-bromo isomer is particularly unreactive.

This balance of reactivity makes this compound a valuable and versatile building block. Researchers can exploit the C-Br bond for cross-coupling or SNAr reactions, or target the aldehyde for various transformations, with the understanding that reaction conditions may need to be tailored to account for its unique electronic properties.

References

Alternative synthetic routes to flavonoids not using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic pathways to flavonoids that bypass the use of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, complete with experimental data and protocols.

Flavonoids, a diverse class of polyphenolic secondary metabolites, are of significant interest in pharmaceutical research due to their wide range of biological activities. While numerous synthetic strategies exist, this guide focuses on robust and versatile alternatives to routes commencing with specialized starting materials like this compound. Here, we present a comparative overview of four prominent methods: the Auwers Synthesis, the Algar-Flynn-Oyamada Reaction, the Baker-Venkataraman Rearrangement, and the Suzuki-Miyaura Coupling. We also explore the application of microwave-assisted synthesis to enhance these classical methods.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for a target flavonoid depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The following tables provide a quantitative comparison of the discussed methods, drawing from published experimental data.

Table 1: Auwers Synthesis of Flavonols

Starting MaterialKey ReagentsReaction ConditionsProductYield (%)Reference
Coumarone and BenzaldehydeAcid catalyst, Bromine, Potassium hydroxide1. Aldol condensation 2. Bromination 3. RearrangementFlavonolVaries[1][2]

Table 2: Algar-Flynn-Oyamada (AFO) Reaction for Flavonol Synthesis

Starting ChalconeKey ReagentsReaction ConditionsProductYield (%)Reference
2'-HydroxychalconeHydrogen peroxide, Base (e.g., NaOH, KOH)Alkaline oxidationFlavonolModerate[3][4]
1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one20% aq. NaOH, 20% H2O2, EthanolStirring, 3 hrs, 30°C3-HydroxyflavoneNot specified[5]
Substituted 2'-hydroxychalconesH2O2, NaOHMicrowave irradiationSubstituted 3-hydroxy-flavonesGood (80-85%)[5]

Table 3: Baker-Venkataraman Rearrangement for Flavone Synthesis

Starting MaterialKey ReagentsReaction ConditionsIntermediate/ProductYield (%)Reference
2-AcetoxyacetophenoneBase (e.g., KOH, NaH)Anhydrous aprotic solvent (e.g., THF, Pyridine)1,3-DiketoneHigh[6][7][8]
o-Hydroxyacetophenone and Benzoyl chloridePyridine, KOH, Glacial acetic acid, H2SO41. 20 min, spontaneous T rise 2. 15 min, 50°C 3. 1 hr, boiling water bathFlavoneNot specified[9]
2',6'-DiaroyloxyacetophenonesNot specifiedMicrowave irradiation3-Aroyl-5-hydroxyflavonesNot specified

Table 4: Suzuki-Miyaura Coupling for Flavone and Isoflavone Synthesis

Aryl HalideBoronic Acid/EsterCatalyst/BaseReaction ConditionsProductYield (%)Reference
2-ChlorochromoneArylboronic acidsPd catalystStandard Suzuki conditionsFlavones68-72[10]
3-BromochromonesArylboronic acids/estersPd(0) or Pd(II) catalystNot specifiedIsoflavonesNot specified[10]
8-Iodo flavonoidAryl/heteroaryl/alkyl boronic acidPd(PPh3)4, NaOHDMF/H2O, 120°C, 2h, MW8-substituted flavonoidVaries[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key reactions discussed.

Algar-Flynn-Oyamada Reaction: Microwave-Assisted Synthesis of 3-Hydroxyflavones.[5]
  • Reaction Setup: In a microwave-safe vessel, dissolve 0.01 mole of the starting 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one (chalcone) in 20 mL of ethanol.

  • Reagent Addition: Add 10 mL of 20% aqueous sodium hydroxide solution, followed by the careful addition of 18 mL of 20% hydrogen peroxide.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power setting of 5 and a temperature of 80°C.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a chloroform:methanol (9:1) mixture. Further purification can be achieved by column chromatography using chloroform as the eluent.

Baker-Venkataraman Rearrangement and Cyclization to Flavone.[9]

Step 1: Preparation of o-Benzoyloxyacetophenone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL) with stirring.

  • After the initial exothermic reaction subsides (approx. 20 minutes), pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the solid product by vacuum filtration, wash with cool methanol (15 mL) and then with water (15 mL).

  • Recrystallize the crude product from methanol.

Step 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)

  • Dissolve o-benzoyloxyacetophenone (7 g, 0.029 mol) in dry pyridine (27 mL) in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Heat the mixture to 50°C with constant stirring.

  • Add pulverized potassium hydroxide (2.5 g, 0.045 mol) and stir for 15 minutes until a yellow precipitate of the potassium salt forms.

  • Cool the mixture to room temperature and add 10% acetic acid solution (38 mL) with stirring.

Step 3: Preparation of Flavone (Cyclization)

  • In a 100 mL round-bottom flask, dissolve o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • Add concentrated sulfuric acid (1 mL) with stirring and fit the flask with a reflux condenser.

  • Heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the reaction mixture onto crushed ice (130 g) with stirring.

  • Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the flavone from petroleum ether (60–80°C).

Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Substituted Flavonoids.[11]
  • Reaction Setup: In a microwave vial, dissolve the 8-iodo flavonoid (1 equivalent) and the corresponding boronic acid (2 equivalents) in a DMF/H₂O mixture (9:1).

  • Degassing: Degas the reaction mixture with nitrogen for 15 minutes.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (3 mol%) and NaOH (4 equivalents).

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at 120°C for 2 hours.

  • Work-up and Extraction: After cooling, filter the reaction mixture and pour it into water. Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core transformations of each synthetic route.

Auwers_Synthesis Coumarone Coumarone o_Hydroxychalcone o-Hydroxychalcone Coumarone->o_Hydroxychalcone Acid-catalyzed Aldol Condensation Benzaldehyde Benzaldehyde Benzaldehyde->o_Hydroxychalcone Dibromo_adduct Dibromo-adduct o_Hydroxychalcone->Dibromo_adduct Bromination Flavonol Flavonol Dibromo_adduct->Flavonol Rearrangement (KOH)

Caption: General scheme of the Auwers Synthesis for flavonols.

AFO_Reaction Chalcone 2'-Hydroxychalcone Dihydroflavonol Dihydroflavonol Chalcone->Dihydroflavonol Oxidative Cyclization (H2O2, base) Flavonol Flavonol Dihydroflavonol->Flavonol Oxidation

Caption: The two-stage mechanism of the Algar-Flynn-Oyamada reaction.

Baker_Venkataraman_Rearrangement Acetoxyacetophenone 2-Acetoxyacetophenone Diketone 1,3-Diketone Acetoxyacetophenone->Diketone Base-catalyzed Rearrangement Flavone Flavone Diketone->Flavone Acid-catalyzed Cyclodehydration

Caption: Key steps in flavone synthesis via the Baker-Venkataraman rearrangement.

Suzuki_Miyaura_Coupling Halochromone 2-Halochromone Flavone Flavone Halochromone->Flavone Pd-catalyzed Cross-Coupling Arylboronic_acid Arylboronic Acid Arylboronic_acid->Flavone

Caption: Suzuki-Miyaura coupling for the synthesis of flavones.

Conclusion

The synthetic routes presented here offer viable and often advantageous alternatives to flavonoid synthesis pathways that rely on specific, and sometimes less accessible, starting materials. The Auwers and Algar-Flynn-Oyamada reactions provide direct access to flavonols from coumarones and chalcones, respectively. The Baker-Venkataraman rearrangement is a classic and high-yielding method for flavone synthesis from 2-acetoxyacetophenones. The Suzuki-Miyaura coupling represents a modern, versatile approach for constructing the flavonoid core through carbon-carbon bond formation, offering broad functional group tolerance. Furthermore, the application of microwave irradiation has been shown to significantly accelerate reaction times and, in some cases, improve yields for several of these classical transformations, aligning with the principles of green chemistry. The choice of the optimal synthetic strategy will ultimately be guided by the specific structural requirements of the target flavonoid and the practical considerations of the research environment.

References

Comparative Efficacy of Palladium Catalysts for Suzuki Coupling with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide aims to provide a comparative analysis of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically rich substrate, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. However, a comprehensive search of available scientific literature reveals a notable absence of direct comparative studies evaluating a range of palladium catalysts specifically for this substrate.

While numerous studies utilize this compound as a starting material for the synthesis of more complex molecules, they typically employ a single, pre-determined palladium catalyst without a comparative analysis of its efficacy against other potential catalysts. The existing literature focuses on the overall synthetic route rather than the optimization of the Suzuki coupling step itself.

Therefore, this guide will provide a general overview of palladium catalyst systems commonly employed for Suzuki couplings of sterically hindered and electronically challenging aryl bromides, which can serve as a starting point for researchers working with this compound.

General Considerations for Catalyst Selection

The Suzuki-Miyaura coupling of substrates like this compound presents specific challenges due to the presence of ortho-substituents (bromo, hydroxy, and methoxy groups) which can sterically hinder the approach of the catalyst and the boronic acid partner to the reaction center. The electron-donating nature of the hydroxy and methoxy groups can also influence the reactivity of the aryl bromide.

For such challenging substrates, catalyst systems that are highly active and can overcome steric hindrance are generally preferred. These often involve palladium precursors in combination with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Commonly Used Palladium Catalyst Systems for Hindered Substrates

Based on the broader literature for Suzuki couplings of similar ortho-substituted aryl bromides, the following types of palladium catalysts are frequently employed:

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) in combination with bulky phosphine ligands such as:

    • Buchwald-type ligands: These are a class of electron-rich biaryl phosphine ligands known for their effectiveness in promoting cross-coupling reactions of sterically demanding substrates. Examples include SPhos, XPhos, and RuPhos.

    • Triphenylphosphine (PPh₃): While a common and less expensive ligand, it may show lower efficacy for highly hindered substrates compared to more specialized ligands.

  • Palladium complexes with N-heterocyclic carbene (NHC) ligands: NHC ligands are strong sigma-donors and can form very stable and active palladium complexes. These are known to be effective for challenging Suzuki couplings.

  • Pre-formed palladium catalysts: Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also commonly used and can be effective depending on the specific reaction conditions.

Experimental Data Summary

Due to the lack of direct comparative studies for this compound, a quantitative data table comparing different catalysts for this specific reaction cannot be provided. Researchers are encouraged to perform their own catalyst screening to determine the optimal conditions for their specific application.

General Experimental Protocol for Catalyst Screening

The following provides a generalized experimental protocol that can be adapted for screening different palladium catalysts for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst with a specific ligand)

  • Ligand (if using a palladium precursor like Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand (typically in a 1:1 to 1:2 ratio with the palladium precursor).

  • Add the solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, and work up the mixture by adding water and extracting with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

The yield of the product should be calculated to compare the efficacy of the different catalyst systems tested.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ArylHalide 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde ReactionMix Reaction Mixture in Solvent (Heated under Inert Atmosphere) ArylHalide->ReactionMix BoronicAcid Arylboronic Acid BoronicAcid->ReactionMix Catalyst Palladium Catalyst + Ligand Catalyst->ReactionMix Base Base Base->ReactionMix Workup Aqueous Workup & Extraction ReactionMix->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Cost-benefit analysis of using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in large-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of key intermediates is a critical decision with far-reaching implications for process efficiency, scalability, and overall production cost. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a versatile aromatic aldehyde, in large-scale synthesis. Through an objective comparison with viable alternatives and supported by experimental data, this analysis demonstrates the economic and synthetic advantages offered by this compound for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a brominated derivative of o-vanillin, stands out as a highly efficient and cost-effective building block in the synthesis of various high-value molecules, including pharmaceuticals and biologically active compounds. Its favorable reactivity, coupled with the potential for high-yield, large-scale production, presents a compelling case for its adoption over other functionalized benzaldehydes. This analysis indicates that a scalable synthesis process, utilizing readily available and cost-effective raw materials, can position this compound as a preferred intermediate in industrial applications.

Cost-Benefit Analysis: A Quantitative Comparison

The economic viability of a chemical intermediate is primarily determined by the cost of raw materials, the efficiency of the synthetic process (yield and purity), and the market price of the final product. The following tables provide a detailed breakdown of these factors for the large-scale synthesis of this compound and a common alternative, 4-Bromo-3-(trifluoromethyl)benzaldehyde, which is also used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Table 1: Raw Material Cost Comparison for Large-Scale Synthesis

Raw MaterialSupplier ExampleBulk Price (per kg)Role in Synthesis
For this compound
o-VanillinA. B. Enterprises~$125Starting Material
Sodium BromideDIYChemicals, IndiaMART~$2.50 - $5.00Brominating Agent Precursor
Hydrogen Peroxide (50%)Univar Solutions, Wholesale Chemical Source~$1.10Oxidizing Agent
For 4-Bromo-3-(trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)tolueneVarious Chemical Suppliers~$50 - $100Starting Material
N-Bromosuccinimide (NBS)Various Chemical Suppliers~$30 - $60Brominating Agent
Benzoyl PeroxideVarious Chemical Suppliers~$15 - $25Radical Initiator

Note: Prices are estimates based on publicly available data for bulk quantities and may vary based on supplier and market fluctuations.

Table 2: Comparative Synthesis Performance Data

ParameterThis compound4-Bromo-3-(trifluoromethyl)benzaldehyde
Starting Material o-Vanillin3-(Trifluoromethyl)toluene
Key Reaction Step Electrophilic BrominationRadical Bromination followed by Oxidation
Reported Yield >70% (overall)[1]60-80% (typical for multi-step synthesis)
Purity >99% achievable with recrystallization[2]~97% (typical commercial purity)[3]
Process Safety Avoids use of elemental bromineInvolves radical reactions, may require careful control
Scalability High, based on similar industrial processes[1]Moderate to High

Synthesis Pathway and Experimental Protocols

The large-scale synthesis of this compound is predicated on the electrophilic bromination of o-vanillin. This method is analogous to the high-yield industrial synthesis of other brominated vanillin derivatives.[1] A cost-effective approach involves the in situ generation of bromine from sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium. This method is not only economically advantageous due to the low cost of the raw materials but also enhances safety by avoiding the handling of hazardous elemental bromine.[4][5]

Synthesis_Pathway o_Vanillin o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Bromination Electrophilic Aromatic Substitution (In situ Bromine Generation) o_Vanillin->Bromination Reagents NaBr, H₂O₂ H⁺ (e.g., H₂SO₄) Reagents->Bromination Product 6-Bromo-2-hydroxy-3- methoxybenzaldehyde Bromination->Product

Caption: Synthesis of this compound.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is adapted from established industrial processes for the bromination of vanillin derivatives.[1][4]

  • Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnels is charged with o-vanillin and a suitable solvent (e.g., a mixture of water and a water-immiscible organic solvent like chlorobenzene to facilitate product separation).

  • Reagent Preparation: In a separate vessel, an aqueous solution of sodium bromide is prepared. In another vessel, a solution of hydrogen peroxide is diluted to the desired concentration. An acidic catalyst, such as sulfuric acid, is also prepared for addition.

  • Bromination Reaction: The reactor containing the o-vanillin suspension is cooled to 0-5°C. The sodium bromide solution is then added, followed by the slow, dropwise addition of the acidic catalyst. Subsequently, the hydrogen peroxide solution is added portion-wise over a period of 2-4 hours, maintaining the temperature below 10°C to control the exothermic reaction and prevent the formation of by-products.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is stirred for an additional hour. The organic layer is then separated.

  • Purification: The crude product in the organic layer can be purified by washing with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine. The solvent is then removed under reduced pressure. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound. A patent for the synthesis of the related 6-bromoisovanillin reports a yield of about 75% for the acidolysis step and over 95% for the methylation and bromination steps, resulting in a total yield of over 70%.[1]

Comparison with Alternatives

While other functionalized benzaldehydes, such as 4-Bromo-3-(trifluoromethyl)benzaldehyde, serve as important intermediates, their synthesis often involves more complex and costly pathways. The introduction of a trifluoromethyl group, for instance, typically requires specialized reagents and reaction conditions, which can increase the overall production cost.

In contrast, the synthesis of this compound relies on a straightforward and well-established electrophilic aromatic substitution reaction on a readily available and relatively inexpensive starting material, o-vanillin. The high yields and purity achievable in this process contribute to its economic advantage in large-scale applications.

Logical_Comparison cluster_Target This compound cluster_Alternative Alternative: 4-Bromo-3-(trifluoromethyl)benzaldehyde T_Cost Lower Raw Material Cost (o-Vanillin, NaBr, H₂O₂) Benefit Overall Cost-Effectiveness and Scalability T_Cost->Benefit favors T_Synth Simpler Synthesis (Electrophilic Bromination) T_Synth->Benefit favors T_Yield High Yield (>70%) T_Yield->Benefit favors T_Safety Safer Process (Avoids elemental Br₂) T_Safety->Benefit favors A_Cost Higher Raw Material Cost (Trifluoromethylated Precursors) A_Cost->Benefit disfavors A_Synth More Complex Synthesis (Multi-step, specialized reagents) A_Synth->Benefit disfavors A_Yield Variable Yields A_Yield->Benefit disfavors A_Safety Potential for Hazardous Reagents A_Safety->Benefit disfavors

Caption: Cost-benefit comparison of synthesis routes.

Conclusion

References

Spectroscopic comparison of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with its common precursors, vanillin and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), reveals distinct shifts in spectral data corresponding to the addition of a bromine atom and the arrangement of substituents on the aromatic ring. This guide provides a comprehensive analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual workflows, to aid researchers in compound characterization and synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, including novel phenanthridine derivatives and compounds with potential antimicrobial and anti-inflammatory activities.[1][2] Its synthesis often begins with readily available precursors such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Understanding the spectroscopic differences between the final product and its precursors is crucial for reaction monitoring, purification, and structural confirmation. This guide presents a comparative analysis of their key spectroscopic features.

Spectroscopic Data Comparison

The introduction of a bromine atom at the C6 position of the aromatic ring in this compound, relative to its precursors, induces significant changes in the electronic environment of the molecule. These changes are clearly reflected in their respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within each molecule.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Vanillin 9.8 (s, 1H, -CHO), 7.4 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.3 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃)191.1 (-CHO), 151.8, 147.2, 129.8, 125.0, 114.6, 108.9 (Ar-C), 56.1 (-OCH₃)
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) 11.0 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.3 (dd, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (t, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)196.5 (-CHO), 151.0, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH₃)
This compound 11.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.3 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)195.4 (-CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH₃)[3][4]

Table 1: Comparative ¹H and ¹³C NMR data for this compound and its precursors.

Infrared (IR) Spectroscopy

IR spectroscopy highlights the characteristic functional groups present in the molecules. The key vibrational frequencies are summarized below.

Compound O-H Stretch (cm⁻¹) C-H (aldehyde) Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
Vanillin 3200-3600 (broad)~2850, ~2750~1665~1270, ~1150
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) 3100-3500 (broad)~2860, ~2760~1650~1250, ~1170
This compound 3100-3500 (broad)~2850, ~2750~1655~1260, ~1160

Table 2: Key IR absorption frequencies for this compound and its precursors.

The IR spectra of all three compounds show characteristic peaks for the hydroxyl, aldehyde, and methoxy functional groups.[5][6][7] The exact positions of these peaks can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
Vanillin C₈H₈O₃152.15152 (M⁺), 151, 123, 95
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) C₈H₈O₃152.15152 (M⁺), 151, 123, 95[8][9]
This compound C₈H₇BrO₃231.04232/230 (M⁺, isotopic pattern for Br), 215/213, 151, 122[10]

Table 3: Mass spectrometry data for this compound and its precursors.

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

Synthesis of this compound from o-Vanillin

A common method for the synthesis of this compound involves the direct bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[4]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Acetic acid

  • Sodium acetate

  • Bromine

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve o-vanillin in acetic acid in a flask and cool the solution to 0 °C.

  • Add sodium acetate to the mixture.

  • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by adding water.

  • Extract the product into dichloromethane.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizing the Synthesis and Analysis

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway o_vanillin 2-Hydroxy-3-methoxy- benzaldehyde (o-Vanillin) reagents Br₂, NaOAc Acetic Acid o_vanillin->reagents product 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde reagents->product

Caption: Synthesis of this compound from o-vanillin.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spec purification->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Conclusion

The spectroscopic data presented in this guide clearly differentiate this compound from its precursors, vanillin and o-vanillin. The presence of bromine significantly impacts the NMR and mass spectra, providing unambiguous markers for its identification. This comparative analysis, along with the provided experimental protocols, serves as a valuable resource for researchers working with these compounds in synthetic chemistry and drug development.

References

A Comparative Guide to Brominating Agents for the Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of halogenated organic compounds is a critical step in the creation of novel therapeutics. This guide provides a comparative analysis of various brominating agents for the synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the production of several pharmaceuticals.

The targeted synthesis of this compound, also known as 6-Bromo-o-vanillin, requires a careful selection of the brominating agent to ensure high yield and regioselectivity. This guide examines the performance of traditional molecular bromine against alternative reagents, offering experimental data to support the objective comparison.

Comparison of Brominating Agents

The selection of a brominating agent significantly impacts the efficiency, safety, and environmental footprint of the synthesis. Below is a summary of quantitative data for different agents used in the bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Brominating AgentReaction ConditionsReaction TimeYield (%)Reference
Molecular Bromine (Br₂) in Acetic Acid Room Temperature1 hour92%[1]
In-situ Generated Bromine (KBrO₃/HBr) Room Temperature45 minutesApprox. 85-90% (for vanillin)[2][3][4]
N-Bromosuccinimide (NBS) 0°C to Room Temperature0.5 - 8 hours90-97% (for analogous phenols)[5]
Copper(II) Bromide (CuBr₂) Room Temperature to RefluxVariableModerate to Good (for electron-rich aromatics)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Standard Method: Bromination with Molecular Bromine

This method, adapted from a patent for a similar compound, is a conventional approach for aromatic bromination.

Procedure:

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde in glacial acetic acid.

  • Slowly add a solution of molecular bromine in acetic acid to the mixture at room temperature with constant stirring.

  • Continue stirring for 1 hour after the addition is complete.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Alternative Method 1: In-situ Generation of Bromine

This approach avoids the direct handling of hazardous liquid bromine by generating it within the reaction mixture.

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde in glacial acetic acid, add potassium bromate (KBrO₃).

  • Slowly add hydrobromic acid (HBr) to the stirring mixture.

  • Continue to stir at room temperature for 45 minutes.[2]

  • Pour the mixture into ice-cold water.

  • If the solution remains colored, add a few drops of sodium thiosulfate solution to quench any remaining bromine.

  • Filter the resulting precipitate, wash with cold water, and dry.

Alternative Method 2: N-Bromosuccinimide (NBS)

NBS is a versatile and safer alternative to liquid bromine for the bromination of electron-rich aromatic rings.

Procedure:

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent such as acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes to 8 hours), monitoring the reaction progress by TLC.[5]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Logical Workflow for Selecting a Brominating Agent

The choice of a brominating agent depends on several factors including safety, cost, desired yield, and the specific substrate. The following diagram illustrates a logical workflow for this selection process.

Brominating_Agent_Selection start Start: Synthesis of This compound safety_considerations Safety and Handling Concerns? start->safety_considerations br2 Molecular Bromine (Br₂) (High Toxicity) safety_considerations->br2 No alternatives Consider Alternative Brominating Agents safety_considerations->alternatives Yes yield_purity High Yield and Purity Required? br2->yield_purity in_situ In-situ Bromine (KBrO₃/HBr) alternatives->in_situ nbs N-Bromosuccinimide (NBS) (Solid, Safer) alternatives->nbs cubr2 Copper(II) Bromide (CuBr₂) (Solid, Mild) alternatives->cubr2 in_situ->yield_purity nbs->yield_purity cubr2->yield_purity br2_high_yield Br₂ in Acetic Acid (High Yield) yield_purity->br2_high_yield Yes nbs_high_yield NBS (High Yield) yield_purity->nbs_high_yield Yes cost_scale Cost and Scale-up Considerations yield_purity->cost_scale No br2_high_yield->cost_scale nbs_high_yield->cost_scale in_situ_cost In-situ Generation (Cost-effective) cost_scale->in_situ_cost Yes final_choice Select Optimal Brominating Agent cost_scale->final_choice No in_situ_cost->final_choice

Caption: Decision workflow for selecting a suitable brominating agent.

Conclusion

While molecular bromine provides high yields in the synthesis of this compound, its hazardous nature necessitates careful handling. Alternative brominating agents such as in-situ generated bromine and N-Bromosuccinimide offer safer and effective routes to the desired product. The choice of reagent should be guided by the specific requirements of the synthesis, including safety protocols, desired yield, and cost-effectiveness. Further optimization of reaction conditions for alternative agents on o-vanillin could lead to even more efficient and safer synthetic protocols.

References

A Comparative Mechanistic Study on the Reactivity of Ortho-, Meta-, and Para-Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relative reactivities of ortho-, meta-, and para-bromobenzaldehyde isomers in key organic transformations. Understanding the influence of the bromine substituent's position on the aromatic ring is crucial for reaction design, optimization, and the synthesis of complex pharmaceutical intermediates. This document presents a comparative overview of their performance in Suzuki-Miyaura cross-coupling, Wittig olefination, and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.

Introduction

The electronic and steric effects imparted by a substituent on an aromatic ring profoundly influence the reactivity of other functional groups. In the case of bromobenzaldehydes, the position of the bromine atom relative to the aldehyde group dictates the electron density at the carbonyl carbon and the aromatic ring, as well as the steric hindrance around these reactive centers. This guide explores these differences through a mechanistic lens, providing a valuable resource for predicting and controlling chemical transformations involving these important building blocks.

The three isomers exhibit distinct reactivity profiles:

  • Ortho-Bromobenzaldehyde: The proximity of the bromine atom to the aldehyde group introduces significant steric hindrance and a strong inductive electron-withdrawing effect.

  • Meta-Bromobenzaldehyde: The bromine atom exerts a primarily inductive electron-withdrawing effect, with minimal resonance interaction with the aldehyde group.

  • Para-Bromobenzaldehyde: The bromine atom is positioned to exert both an inductive electron-withdrawing effect and a resonance effect, which can influence the electron density of the entire aromatic system.

Data Presentation: A Comparative Overview

The following tables summarize the expected and observed trends in reactivity for the three bromobenzaldehyde isomers in selected organic reactions. Due to the limited availability of direct comparative kinetic studies under identical conditions in the published literature, the data presented here is a synthesis of established chemical principles, qualitative observations from related studies, and representative yields where available.

Table 1: Relative Reactivity in Suzuki-Miyaura Cross-Coupling

IsomerExpected Relative RateRationaleRepresentative Yield (%)
ortho-BromobenzaldehydeSlowestSteric hindrance from the ortho-bromo substituent impedes the approach of the palladium catalyst and the boronic acid derivative.Lower
meta-BromobenzaldehydeIntermediateThe inductive effect of the bromine atom can slightly deactivate the C-Br bond towards oxidative addition, but steric hindrance is minimal.Moderate to High
para-BromobenzaldehydeFastestThe C-Br bond is readily accessible, and the electronic effects of the para-substituent are generally favorable for the catalytic cycle.High[1]

Table 2: Relative Reactivity in Wittig Olefination

IsomerExpected Relative RateRationaleRepresentative Yield (%)
ortho-BromobenzaldehydeSlowestSteric hindrance around the aldehyde carbonyl group hinders the approach of the bulky Wittig ylide.Lower
meta-BromobenzaldehydeIntermediateThe inductive electron-withdrawing effect of the bromine atom can slightly enhance the electrophilicity of the carbonyl carbon, leading to a moderate reaction rate.Moderate to High
para-BromobenzaldehydeFastestThe carbonyl group is sterically unhindered, and the electronic effects of the para-substituent do not significantly impede the reaction.High

Table 3: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

IsomerExpected Relative RateRationale
ortho-BromobenzaldehydeFastThe electron-withdrawing aldehyde group is ortho to the leaving group (bromine), which effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance.[2][3][4]
meta-BromobenzaldehydeSlowestThe electron-withdrawing group is meta to the leaving group, and therefore cannot delocalize the negative charge of the Meisenheimer intermediate via resonance.[2][3][4]
para-BromobenzaldehydeFastestThe electron-withdrawing aldehyde group is para to the leaving group, providing excellent resonance stabilization of the Meisenheimer intermediate.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of ortho-, meta-, and para-bromobenzaldehydes.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of aryl bromides.[5][6][7][8]

Objective: To compare the reaction rates and yields of the three bromobenzaldehyde isomers in a palladium-catalyzed cross-coupling reaction with phenylboronic acid.

Materials:

  • ortho-, meta-, or para-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for quantitative analysis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective bromobenzaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol) and a 3:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC.

  • Upon completion of the reaction (as determined by the disappearance of the starting material), cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Analyze the purified product and the aliquots taken during the reaction by GC-MS or HPLC to determine the yield and calculate the reaction rate.

Wittig Olefination

This protocol is based on a general procedure for the Wittig reaction of substituted benzaldehydes.[2][9][10][11][12][13][14][15][16][17]

Objective: To compare the yields of the Wittig reaction for the three bromobenzaldehyde isomers with benzyltriphenylphosphonium chloride.

Materials:

  • ortho-, meta-, or para-Bromobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve the respective bromobenzaldehyde isomer (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (10 mL).

  • Add a 50% aqueous solution of sodium hydroxide (5 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Determine the yield of the purified product.

Kinetic Monitoring by UV-Vis Spectroscopy

This protocol provides a general framework for monitoring the kinetics of reactions involving bromobenzaldehydes, such as their reduction with sodium borohydride.[13][18][19]

Objective: To determine the pseudo-first-order rate constants for the reduction of the three bromobenzaldehyde isomers with sodium borohydride.

Materials:

  • ortho-, meta-, or para-Bromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each bromobenzaldehyde isomer in ethanol (e.g., 1 mM).

  • Prepare a stock solution of sodium borohydride in ethanol (e.g., 100 mM). Note: Prepare this solution fresh before use.

  • Set the spectrophotometer to scan a suitable wavelength range (e.g., 220-400 nm) to identify the λ_max of each bromobenzaldehyde isomer.

  • In a quartz cuvette, place a known volume of the bromobenzaldehyde stock solution and dilute with ethanol to a final volume of 3 mL, such that the initial absorbance at λ_max is between 1.0 and 1.5.

  • Initiate the reaction by adding a small, known volume of the sodium borohydride stock solution to the cuvette (to ensure pseudo-first-order conditions, the concentration of NaBH₄ should be in large excess, e.g., at least 10-fold greater than the aldehyde concentration).

  • Immediately start monitoring the decrease in absorbance at the λ_max of the bromobenzaldehyde isomer over time.

  • Record the absorbance at regular intervals until the reaction is complete.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Repeat the experiment for all three isomers under identical conditions (temperature, concentrations).

Visualizations

Reaction Mechanism Workflows

The following diagrams illustrate the key steps in the reaction mechanisms discussed.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Wittig_Reaction Ylide Phosphonium Ylide (Ph3P=CHR) Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde (Ar-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene (Ar-CH=CHR) Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO SNAr_Mechanism ArylHalide Aryl Halide (Ar-Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product - Br-

References

Biological activity comparison of flavonoids synthesized from different starting materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of flavonoids synthesized from different starting materials. By examining key performance indicators such as antioxidant capacity, anti-inflammatory effects, and cytotoxicity, supported by experimental data, this document aims to inform research and development in the fields of pharmacology and medicinal chemistry.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. While naturally abundant, chemical synthesis offers a route to produce flavonoids with modified structures to enhance their biological efficacy. The choice of starting materials in flavonoid synthesis dictates the final structure of the molecule, particularly the substitution patterns on the A and B rings, which in turn significantly influences its biological activity.[1] This guide focuses on comparing the bioactivities of different classes of flavonoids—chalcones and flavanones—synthesized from various precursors.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of various synthetically derived flavonoids. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.

Table 1: Antioxidant Activity of Synthetic Flavonoids (DPPH Assay)

Flavonoid ClassCompoundStarting Materials (Example)IC50 (µg/mL)Reference
FlavonolQuercetin (Synthetic)2'-hydroxyacetophenone derivative, 3,4-dihydroxybenzaldehyde~5[2][3]
FlavonolKaempferol (Synthetic)2'-hydroxyacetophenone derivative, 4-hydroxybenzaldehyde~8[2]
FlavanoneNaringenin (Synthetic)Phloroglucinol, 4-hydroxybenzaldehyde>50[3]
ChalconeChalcone Derivative (4a)7-hydroxy-4-chromanone, 3-bromo-4-hydroxy-5-methoxybenzaldehyde~3.86[4]

Table 2: Anti-inflammatory Activity of Synthetic Flavanones (Nitric Oxide Inhibition in RAW 264.7 Cells)

CompoundStarting Materials (Example)IC50 (µg/mL)Reference
Flavanone (4G)2'-hydroxyacetophenone, Benzaldehyde0.603[5][6]
2′-carboxy-5,7-dimethoxy-flavanone (4F)2',5'-dihydroxy-4',6'-dimethoxyacetophenone, 2-carboxybenzaldehyde0.906[5][6]
4′-bromo-5,7-dimethoxy-flavanone (4D)2'-hydroxy-4',6'-dimethoxyacetophenone, 4-bromobenzaldehyde1.030[5][6]
2′-carboxyflavanone (4J)2'-hydroxyacetophenone, 2-carboxybenzaldehyde1.830[5][6]
Pinocembrin (Natural Flavanone)-203.60[5][6]

Table 3: Cytotoxicity of Synthetic Chalcones and Flavanones (MTT Assay)

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference | |---|---|---|---| | Chalcone | Panduratin A (PA) | MCF-7 (Breast Cancer) | 11.5 (48h) |[7] | | Chalcone | Licochalcone A (LA) | MCF-7 (Breast Cancer) | Varies (dose-dependent) |[7] | | Chalcone-like | Compound 4a | K562 (Leukemia) | 1.85 (µg/mL) |[4] | | Chalcone-like | Compound 4b | K562 (Leukemia) | 6.2 (µg/mL) |[4] | | Chalcone | Triazole-chalcone hybrid | MCF-7 (Breast Cancer) | 1.27 (24h) |[7] | | Flavanone | 2'-methylflavanone | RAW 264.7 (Macrophage) | Non-toxic at tested concentrations |[8][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds, and a positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • Add 20 µL of each sample or standard to a 96-well plate.[10]

    • Add 180-200 µL of freshly prepared DPPH solution to each well.[10][11]

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[11][12]

    • Measure the absorbance at 515-517 nm using a microplate reader.[10][13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Griess Assay for Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Activity)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds in vitro.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Reagents: Griess reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Lipopolysaccharide (LPS), test compounds.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[14]

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for another 24 hours.[6]

    • Collect 50-100 µL of the cell culture supernatant.[14][15]

    • Add an equal volume of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.[14][15]

    • Measure the absorbance at 540-550 nm.[14][15]

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated based on the reduction of nitrite production in treated cells compared to LPS-stimulated control cells.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, K562).

  • Reagents: MTT solution (5 mg/mL in PBS), test compounds, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, is then determined.

  • Note: It is important to be aware that some flavonoids can directly reduce MTT, potentially leading to an overestimation of cell viability. Alternative assays like the trypan blue exclusion assay may be considered for validation.[16]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological activities of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing the NF-κB and MAPK signaling pathways, which are frequently implicated in inflammation and cancer, and a general workflow for flavonoid synthesis and bioactivity testing.

experimental_workflow cluster_synthesis Flavonoid Synthesis cluster_bioactivity Biological Activity Screening start_materials Starting Materials (e.g., Substituted Acetophenones and Benzaldehydes) claisen_schmidt Claisen-Schmidt Condensation start_materials->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclization Intramolecular Cyclization chalcone->cyclization antioxidant Antioxidant Assays (e.g., DPPH) chalcone->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) chalcone->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT) chalcone->cytotoxicity flavanone Flavanone Product cyclization->flavanone flavanone->antioxidant flavanone->anti_inflammatory flavanone->cytotoxicity data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: General workflow for the synthesis and biological evaluation of flavonoids.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) proteasome Proteasomal Degradation IkB->proteasome NFkB->IkB nucleus Nucleus NFkB->nucleus Translocation gene_expression Target Gene Expression (e.g., iNOS, COX-2, Cytokines) flavonoids Flavonoids flavonoids->IKK Inhibition flavonoids->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor stimuli->receptor MAPKKK MAPKKK (e.g., MEKK, RAF) receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation nucleus Nucleus MAPK->nucleus transcription_factors Transcription Factors (e.g., AP-1, c-Jun) cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response flavonoids Flavonoids flavonoids->MAPKKK Inhibition flavonoids->MAPKK Inhibition flavonoids->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

The synthesis of flavonoids from different starting materials provides a versatile platform for generating a wide array of compounds with diverse biological activities. The experimental data presented in this guide highlights that chalcones and flavanones, derived from various substituted aromatic aldehydes and ketones, exhibit significant antioxidant, anti-inflammatory, and cytotoxic properties. Structure-activity relationship studies reveal that the nature and position of substituents on the flavonoid scaffold are critical determinants of their biological potency.[17][1] This comparative guide underscores the importance of rational design in the synthesis of novel flavonoid derivatives as potential therapeutic agents. Further research, including in vivo studies and exploration of additional signaling pathways, is warranted to fully elucidate the therapeutic potential of these synthetic flavonoids.

References

A Researcher's Guide to Commercially Available 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Purity Analysis and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity and consistency of starting materials are paramount. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, is no exception. This guide provides a comparative analysis of commercially available this compound, detailing analytical methods for purity validation and comparing it with available alternatives. The information presented is supported by experimental protocols and data to aid in the selection of the most suitable product for your research needs.

Purity Profile of Commercial this compound

The purity of this compound can vary between suppliers. The table below summarizes the advertised purity from several vendors, primarily determined by Gas Chromatography (GC). It is crucial to note that while these figures provide a baseline, lot-to-lot variability can exist, and independent verification is always recommended.

SupplierAdvertised PurityAnalysis Method
Sigma-Aldrich98%Not specified on product page, likely GC or HPLC
TCI America>99.0%GC
AbMole BioScience>99%Not specified
APExBIOHigh-purityNot specified
MySkinRecipes≥99%Not specified
Fisher Scientific99.0+%GC

A review of available Certificates of Analysis (CoA) from major suppliers like Sigma-Aldrich indicates that the primary analytical techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and identify any impurities.

Potential Impurities

Understanding the potential impurities is critical for predicting their impact on subsequent reactions. Based on common synthetic routes for this compound, which often involve the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), potential impurities may include:

  • Unreacted starting material: o-vanillin

  • Isomeric byproducts: Bromination at other positions on the aromatic ring, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Over-brominated products: Di-brominated species.

  • Residual solvents from the reaction and purification process.

Comparison with Alternative Reagents

Several structurally similar compounds are commercially available and may serve as alternatives or be considered as potential impurities. A direct comparison of their typical purities is provided below.

CompoundSupplier ExampleAdvertised Purity
5-Bromo-2-hydroxy-3-methoxybenzaldehydeSigma-Aldrich97%
6-Bromovanillin (2-Bromo-4-hydroxy-5-methoxybenzaldehyde)BiosynthMin. 95%
3,5-Dichloro-4-hydroxybenzaldehydeBiosynthNot specified

The choice of reagent will ultimately depend on the specific synthetic pathway and the tolerance for particular impurities.

Experimental Protocols for Purity Validation

To independently verify the purity of commercially available this compound, the following experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of the compound and its non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing the purity and identifying volatile impurities and isomers.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the confirmation of the compound's functional groups and comparison against a reference spectrum.

Instrumentation and Conditions:

  • FTIR Spectrometer: A standard FTIR instrument.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Peaks: Look for characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), methoxy (-OCH₃), and aromatic C-H and C=C bonds. The presence of unexpected peaks may indicate impurities.

Application in a Biological Context: Inhibition of IRE-1α Signaling Pathway

This compound has been identified as an inhibitor of the inositol-requiring enzyme 1α (IRE-1α), a key component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

IRE1a_Pathway ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1a IRE1α Activation UPR->IRE1a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing XBP1s XBP1s Protein XBP1_splicing->XBP1s UPR_genes UPR Target Gene Expression XBP1s->UPR_genes Inhibitor 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde Inhibitor->IRE1a

IRE-1α Signaling Pathway Inhibition

The diagram above illustrates the simplified IRE-1α signaling pathway. Under ER stress, IRE-1α is activated, leading to the splicing of XBP1 mRNA. The resulting XBP1s protein acts as a transcription factor to upregulate genes that help alleviate ER stress. This compound can inhibit the activation of IRE-1α, thereby blocking this downstream signaling cascade.[1]

Experimental Workflow for Purity Analysis

The following diagram outlines a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow Start Receive Commercial Sample Visual Visual Inspection Start->Visual FTIR FTIR Analysis Visual->FTIR HPLC HPLC Analysis FTIR->HPLC GCMS GC-MS Analysis HPLC->GCMS Data Data Analysis & Comparison GCMS->Data Report Generate Purity Report Data->Report

Workflow for Purity Analysis

This systematic approach ensures a thorough characterization of the material, from a simple visual check to detailed chromatographic and spectroscopic analyses, culminating in a comprehensive purity assessment. By following these guidelines and experimental protocols, researchers can confidently validate the quality of their this compound and ensure the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, ensuring compliance with standard safety practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and is harmful if swallowed.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: ANSI-approved chemical splash goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat must be worn at all times.

  • Ventilation: All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood.

In the event of a spill, immediately shut off all ignition sources and ventilate the area. The spill should be cleaned up using an inert absorbent material, which is then placed in a sealed container for disposal as hazardous waste[1][2].

Quantitative Data Summary

The following table summarizes the key identification and hazard information for this compound.

PropertyValue
CAS Number 20035-41-0[3]
Molecular Formula C8H7BrO3[3]
Appearance Light yellow to yellow to orange powder/crystal
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation[4][5][6].
Incompatible Materials Strong oxidizing agents, Strong bases[6].

Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated phenolic aldehyde, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain[2][7].

Experimental Protocol for Waste Segregation and Collection:

  • Waste Classification: Classify all waste containing this compound as "Halogenated Organic Waste." This includes pure, unused product, contaminated materials (e.g., paper towels, absorbent pads), and solutions.

  • Container Selection:

    • Use a designated, leak-proof, and compatible waste container. Polyethylene containers are generally suitable for halogenated solvent waste[2].

    • The container must have a secure, threaded cap to prevent spills and vapor release[7].

  • Waste Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal of mixed waste is significantly more complex and costly[8].

    • Keep this waste stream separate from acidic, alkaline, and heavy metal-containing wastes[8][9].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

    • List all chemical constituents, including this compound and any solvents used, with their approximate percentages[8].

    • Ensure the generator's name and contact information are on the label.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory[8].

    • The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition[1][2].

    • Ensure the container is stored in secondary containment to mitigate potential leaks[2][8].

  • Final Disposal:

    • Once the waste container is nearly full (around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system[1].

    • Always adhere to all federal, state, and local regulations concerning hazardous waste disposal[1].

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Step 1: Identify Waste (Solid, Liquid, Contaminated PPE) B Step 2: Classify as 'Halogenated Organic Waste' A->B C Step 3: Select Compatible Waste Container (e.g., Polyethylene) B->C D Step 4: Segregate Waste (No mixing with non-halogenated, acids, or bases) C->D E Step 5: Label Container (Contents, Hazards, Generator Info) D->E F Step 6: Store in Satellite Accumulation Area (with Secondary Containment) E->F G Step 7: Arrange for Pickup (via EHS or Licensed Contractor) F->G H Step 8: Final Disposal (Incineration) G->H

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.